molecular formula C42H85NO4 B1164756 N-Tetracosanoyl-phytosphingosine

N-Tetracosanoyl-phytosphingosine

Cat. No.: B1164756
M. Wt: 668
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tetracosanoyl-phytosphingosine , widely recognized in research as Ceramide NP (CER NP), is a high-purity synthetic lipid critical for advancing dermatological and biophysical studies. With a molecular formula of C 42 H 85 NO 4 and a molecular weight of 668.13 g/mol (CAS Number: 34437-74-6), this compound serves as an essential benchmark in the study of the skin's stratum corneum. Its primary research value lies in modeling the complex lipid matrix responsible for the skin barrier function . This lipid is one of the most abundant ceramide subclasses found in the healthy human stratum corneum . Researchers utilize it to construct advanced lipid model membranes that mimic native skin conditions. These models are indispensable for investigating the molecular organization of the long periodicity phase (LPP), a unique lamellar structure crucial for an effective skin barrier . Studies have shown that the ratio of CER NP to other ceramides, such as CER NS, is a critical factor in skin health; a lower CER NP ratio has been correlated with impaired barrier function in inflammatory skin diseases like atopic dermatitis and psoriasis . Main Applications & Research Value: • Skin Barrier Research: Used in lipid model systems to study the lipid arrangement and organization within the stratum corneum, providing insights into both healthy and diseased skin states . • Disease Mechanism Studies: Essential for investigating the lipid compositional changes associated with inflammatory skin diseases, where the molar ratio of CER NP to CER NS is often altered . • Biophysical Analysis: Ideal for techniques such as neutron diffraction (e.g., SANS) and Fourier-transform infrared (FTIR) spectroscopy to determine the location and conformation of ceramides within multilayer lipid structures . This product is provided for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C42H85NO4

Molecular Weight

668

Appearance

Unit:5mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C24:0-Phytoceramide;  N-Lignoceroyl-phytosphingosine

Origin of Product

United States

Foundational & Exploratory

Introduction: Defining a Cornerstone of Epidermal Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Tetracosanoyl-phytosphingosine

N-Tetracosanoyl-phytosphingosine is a highly specific ceramide, a class of lipid molecules essential to the structure and function of the epidermis. Often referred to by the abbreviation Ceramide NP (C24:0), this molecule is composed of a phytosphingosine base N-acylated with a 24-carbon saturated fatty acid, tetracosanoic acid (also known as lignoceric acid). As a primary constituent of the stratum corneum—the outermost layer of the skin—it is a subject of intense research and a critical ingredient in advanced dermatological and cosmetic formulations. Its significance lies not only in its structural role but also in its bioactive properties, which influence cellular processes ranging from barrier homeostasis to programmed cell death. This guide provides a detailed examination of its core properties, biological functions, synthesis, and analytical methodologies for professionals in research and drug development.

Part 1: Core Physicochemical Properties

The precise chemical nature of N-Tetracosanoyl-phytosphingosine dictates its physical behavior and biological interactions. It is an amphiphilic molecule, possessing a hydrophilic headgroup derived from the phytosphingosine base and a large, hydrophobic tail from the very-long-chain fatty acid. This structure allows it to integrate seamlessly into the lipid lamellae of the stratum corneum.

The phytosphingosine backbone is distinguished by an additional hydroxyl group compared to the more common sphingosine base, a feature that significantly increases its capacity for hydrogen bonding. This enhanced intermolecular interaction is crucial for forming the dense, highly ordered lipid structures that define an effective skin barrier.[1]

Data Summary: Physicochemical Identifiers
PropertyValueReference
IUPAC Name N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide[2]
Synonyms N-Lignoceroyl-phytosphingosine, Ceramide NP (C24:0)[3]
PubChem CID 10462091[2]
Molecular Formula C42H85NO4[2][3]
Molecular Weight 668.1 g/mol [3]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)NO">C@@HO[3]
InChI Key ZESJDNWGTANZCC-LFVSMIGWSA-N[3]

Part 2: Biological Significance and Mechanisms of Action

The functional relevance of N-Tetracosanoyl-phytosphingosine extends from the structural integrity of tissues to the regulation of fundamental cellular pathways.

Architect of the Skin's Permeability Barrier

The primary and most well-understood function of N-Tetracosanoyl-phytosphingosine is its role in the stratum corneum (SC). The SC's "brick and mortar" model describes corneocytes (bricks) embedded in a continuous lipid matrix (mortar), which is primarily composed of ceramides, cholesterol, and free fatty acids.[4] N-Tetracosanoyl-phytosphingosine is one of the most prevalent ceramide subclasses in the human SC.[5]

These lipids organize into highly ordered lamellar structures, notably the long periodicity phase (LPP), which is critical for the skin's barrier function.[5] N-Tetracosanoyl-phytosphingosine, with its long C24 acyl chain, adopts an extended, linear conformation that spans the lipid layers, contributing to the stability and low permeability of the barrier.[1][5] This structure is vital for preventing transepidermal water loss (TEWL) and protecting the body from external threats like pollutants, allergens, and pathogens.[6][7]

Clinical studies have revealed that a disruption in the SC lipid composition, particularly a decreased ratio of Ceramide NP to Ceramide NS (a sphingosine-based ceramide), is correlated with impaired barrier function and inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][4][8] This underscores the non-interchangeable and critical role of the phytosphingosine-based ceramide in maintaining skin health.

Regulation of Apoptosis

Beyond its structural role, the phytosphingosine backbone of the molecule is a bioactive sphingolipid capable of inducing apoptosis, or programmed cell death. While much of the research has been conducted using the free phytosphingosine precursor, its activity provides insight into the potential signaling roles of its ceramide derivatives. Phytosphingosine has been shown to potently induce apoptosis in human cancer cells through multiple mechanisms.[5]

It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[5] Furthermore, phytosphingosine promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[5] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[5][9][10] This dual-pronged activation of both initiator caspases (8 and 9) highlights a robust mechanism for inducing cell death, making it a molecule of interest in oncology research.

Phytosphingosine_Apoptosis_Pathway PHS Phytosphingosine (Bioactive Precursor) Casp8 Activation of Caspase-8 PHS->Casp8 Bax Bax Translocation to Mitochondria PHS->Bax Casp3 Activation of Executioner Caspase-3 Casp8->Casp3 Mito Mitochondrial Disruption (ΔΨm Loss) Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Activation of Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Phytosphingosine-Induced Apoptotic Signaling Cascade.

Part 3: Biosynthesis and Sourcing

Understanding the origin of N-Tetracosanoyl-phytosphingosine is key to its application and study. It can be sourced naturally or produced synthetically, with biotechnological methods offering significant advantages.

The molecule is formed through the creation of an amide bond between the amino group of phytosphingosine and the carboxyl group of tetracosanoic acid. The phytosphingosine precursor is the critical component, and its stereochemistry is paramount for biological activity. The D-ribo-phytosphingosine isomer, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is the form found in human skin.

While chemical synthesis is possible, it often produces a mixture of stereoisomers that require complex purification. A more efficient and widely used industrial method involves the fermentation of the yeast Pichia ciferrii (formerly Hansenula ciferrii). This microorganism naturally produces and secretes large quantities of tetraacetylphytosphingosine (TAPS), a stable, acetylated precursor. The TAPS is then harvested and subjected to a straightforward deacetylation reaction (e.g., base-catalyzed hydrolysis) to yield high-purity, stereochemically correct phytosphingosine, which is then acylated with tetracosanoic acid to produce the final ceramide.

Part 4: Experimental Protocols & Visualization

Workflow: Characterization from a Complex Lipid Matrix

The analysis of N-Tetracosanoyl-phytosphingosine, whether in a biological sample or a formulated product, requires a multi-step approach to ensure accurate identification and characterization.

Objective: To isolate, identify, and characterize N-Tetracosanoyl-phytosphingosine from a complex mixture.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Homogenize the sample (e.g., stratum corneum tape strip, tissue biopsy, or cosmetic cream).

    • Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer or Folch method).

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

  • Chromatographic Separation:

    • Re-dissolve the lipid extract in a suitable solvent.

    • Employ High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography (LC) to separate the lipid classes.

    • For LC, a normal-phase or reversed-phase column can be used with a gradient elution program to resolve different ceramide species based on polarity and chain length.

  • Structural Identification & Quantification:

    • Couple the LC system to a Mass Spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.

    • Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]+ of N-Tetracosanoyl-phytosphingosine (C42H85NO4) will have an expected m/z of 668.66.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion. Fragmentation will yield characteristic ions corresponding to the loss of water molecules and cleavage of the amide bond, confirming the identity of both the phytosphingosine base and the C24 acyl chain.

    • Quantification can be achieved by using a suitable internal standard (e.g., a deuterated or C17-based ceramide) and generating a standard curve.

  • Biophysical Characterization of Lipid Organization:

    • For studies involving lipid models or extracted skin lipids, biophysical techniques are employed to understand lamellar organization.

    • X-Ray Diffraction (XRD): Determines the lamellar repeat distance (d-spacing), providing information on the formation of the LPP or SPP.[1]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Examines the lateral packing of the lipid acyl chains (e.g., orthorhombic vs. hexagonal packing) by analyzing CH2 scissoring and rocking vibrations.[5]

Analytical_Workflow cluster_0 Sample Processing cluster_1 Separation & Identification cluster_2 Biophysical Analysis Sample 1. Sample Source (e.g., Stratum Corneum, Formulation) Extraction 2. Bligh-Dyer Lipid Extraction Sample->Extraction LC 3. Liquid Chromatography (LC Separation) Extraction->LC XRD X-Ray Diffraction (Lamellar Structure) Extraction->XRD For biophysical studies FTIR FTIR Spectroscopy (Lateral Packing) Extraction->FTIR MS 4. High-Resolution MS/MS (Structural Confirmation) LC->MS Quant 5. Quantification (vs. Internal Standard) MS->Quant

Sources

Technical Monograph: Structural & Functional Analysis of N-Tetracosanoyl-Phytosphingosine (Ceramide NP C24)

[1]

Executive Summary

N-Tetracosanoyl-phytosphingosine (commonly referred to as Ceramide NP C24 or N-Lignoceroyl Phytosphingosine ) is a critical sphingolipid comprising a phytosphingosine base coupled to a tetracosanoic (lignoceric) fatty acid via an amide linkage.[1] It represents a major subclass of the Stratum Corneum (SC) lipid matrix, essential for the formation of the Long Periodicity Phase (LPP) that governs the skin's barrier function.[2][3]

This guide provides a rigorous structural analysis, synthesis protocols, and characterization standards designed for researchers in lipidomics and transdermal drug delivery.

Molecular Architecture & Stereochemistry

The structural integrity of Ceramide NP C24 relies on the precise stereochemical configuration of its long-chain base (LCB) and the saturation of its fatty acid tail.

Chemical Identity[1][4][5][6][7]
  • IUPAC Name: N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide[1]

  • Common Name: Ceramide NP (C24), N-Lignoceroyl Phytosphingosine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~668.13 g/mol

  • CAS Registry: 100403-19-8 (Generic for Ceramide NP); Specific C24 derivatives often referenced by chemical structure in literature.[1]

Structural Decomposition

The molecule consists of two distinct domains linked by an amide bond:

  • Hydrophilic Head Group (Phytosphingosine): A C18 triol base. Unlike sphingosine, phytosphingosine contains a hydroxyl group at C4, eliminating the C4-C5 trans-double bond.[1] This increases the capacity for lateral hydrogen bonding.

    • Stereochemistry: The naturally occurring bioactive isomer is (2S, 3S, 4R) .

  • Hydrophobic Tail (Lignoceric Acid): A C24 saturated fatty acid (Tetracosanoic acid). The length of this chain is critical for interdigitating into the opposing lipid leaflet, acting as a "molecular rivet."

Visualization of Connectivity

The following diagram illustrates the functional connectivity and key structural motifs.

CeramideStructurecluster_propsFunctional PropertiesPhytoPhytosphingosine Base(C18 Triol)AmideAmide Linkage(C2-N Bond)Phyto->AmideAcylation SiteOH1C1-OH(Primary)Phyto->OH1OH3C3-OH(Secondary)Phyto->OH3OH4C4-OH(Secondary)Phyto->OH4TailLignoceric Acid Tail(C24 Saturated)Amide->TailFatty Acid ChainPackingOrthorhombic Packing(Tail Region)Tail->PackingHBondH-Bond Network(Head Group)OH3->HBond

Caption: Structural decomposition of Ceramide NP C24 showing the hydrophilic head group connectivity and hydrophobic tail function.[1]

Physicochemical Properties & Phase Behavior[8]

Understanding the phase behavior is prerequisite for formulation, particularly in liposomal or lamellar systems.

PropertyValue / CharacteristicImplication for Research
Solubility Insoluble in water.[1][4] Soluble in CHCl₃:MeOH (2:1 v/v) at >40°C.Requires heating and specific solvent systems for analytical sample prep.
pKa ~13-14 (Amide proton), ~16 (Hydroxyls)Non-ionizable at physiological pH; behaves as a neutral lipid.[1]
Phase Transition High

(>90°C, varies by hydration)
Exists as a solid crystalline phase at skin temperature (32°C).
Packing Orthorhombic (Solid)Promotes rigidity in lipid bilayers; reduces permeability.

Critical Insight: The C24 chain length allows this molecule to span beyond the mid-plane of a standard bilayer, interdigitating with the acyl chains of the opposite leaflet. This mechanism is vital for the mechanical stability of the skin barrier [1].

Synthesis Protocol: N-Acylation of Phytosphingosine[1][9][10]

Objective: Synthesize N-tetracosanoyl-phytosphingosine via selective N-acylation. Challenge: Phytosphingosine has three hydroxyl groups and one amine.[5] While the amine is more nucleophilic, O-acylation can occur as a side reaction if conditions are too aggressive.

Reagents
  • Substrate: Phytosphingosine (Purity >98%, (2S,3S,4R)).

  • Acylating Agent: Lignoceroyl Chloride (Tetracosanoyl chloride) OR Lignoceric acid + Coupling Agent (EDC/NHS).

  • Solvent: Tetrahydrofuran (THF) / 50% Sodium Acetate (aq) bi-phasic system (Schotten-Baumann conditions) is preferred to suppress O-acylation.[1]

Step-by-Step Workflow
  • Preparation: Dissolve Phytosphingosine (1 eq) in THF. Ensure complete dissolution (mild heat may be required).

  • Buffer Addition: Add equal volume of 50% saturated Sodium Acetate solution. The basic pH keeps the amine deprotonated (

    
    ) while minimizing alkoxide formation.
    
  • Acylation: Add Lignoceroyl Chloride (1.1 eq) dropwise over 30 minutes while stirring vigorously at 0-5°C.

    • Why? Low temperature favors the kinetic product (Amide) over the thermodynamic product (Ester).

  • Quenching: Stir at Room Temperature (RT) for 2 hours. Quench with water.

  • Extraction: Extract with Chloroform/Methanol (2:1). Wash organic layer with dilute HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (CHCl₃ -> 9:1 CHCl₃:MeOH).

SynthesisReactantsPhytosphingosine + Lignoceroyl ChlorideConditionTHF / 50% NaOAc(0°C -> RT)Reactants->ConditionSchotten-BaumannInterReaction Mixture(Amide + Trace Ester)Condition->Inter2 HoursWorkupExtraction (CHCl3:MeOH)& Acid WashInter->WorkupQuenchProductPure Ceramide NP C24(Recrystallized)Workup->ProductPurification

Caption: Synthesis workflow for selective N-acylation of phytosphingosine.

Analytical Characterization

To validate the structure, researchers must confirm the presence of the amide bond and the integrity of the phytosphingosine backbone.

Proton NMR ( -NMR)

Solvent:

11
  • Key Signals:

    • 
       0.88 ppm (t, 6H): Terminal methyl groups (one from LCB, one from FA).
      
    • 
       1.25 ppm (m, broad): Methylene envelope (bulk chain).
      
    • 
       2.22 ppm (t, 2H): 
      
      
      -methylene of fatty acid (
      
      
      ).[1]
    • 
       4.1 - 4.2 ppm (m): Methine proton at C2 (adjacent to Amide N).[1] Diagnostic shift. 
      
    • Validation: Absence of ester shifts (typically

      
       4.8-5.0) confirms selective N-acylation.[1]
      
Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ions:

    • 
      : ~669.1[1]
      
    • 
      : ~691.1[1]
      
  • Fragmentation (MS/MS): Look for the loss of water molecules (

    
    ) and the characteristic cleavage of the amide bond yielding the phytosphingosine fragment (
    
    
    ~318).

Biological Application: The "Sandwich" Model

In the Stratum Corneum, Ceramide NP C24 does not act alone. It functions within a specific molar ratio with Cholesterol and Free Fatty Acids (typically 1:1:1).

Mechanism:

  • Head Group: The phytosphingosine head group (3 hydroxyls) forms a robust lateral Hydrogen-bond network with adjacent ceramides and cholesterol.[1]

  • Tail Group: The C24 chain extends into the "central" layer of the LPP unit cell.

  • Barrier Function: This structure prevents transepidermal water loss (TEWL) and blocks pathogen entry. Deviation in the C24 chain length (e.g., shortening to C16) significantly increases membrane fluidity and reduces barrier efficacy [2].

References

  • Bouwstra, J. A., et al. (2003). "Structure of the skin barrier and its modulation by vesicular formulations." Progress in Lipid Research, 42(1), 1-36.

  • Mojumdar, E. H., et al. (2014). "The role of ceramide chain length distribution on the barrier properties of the skin lipid matrix."[6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2473-2483.[1]

  • Lipid Maps Structure Database. "Ceramide NP (N-Tetracosanoyl-phytosphingosine)."

  • Raith, K., et al. (2000). "Analytical investigation of the phase behavior of ceramides." Journal of Pharmaceutical and Biomedical Analysis.

Precision Lipidomics: The Structural & Functional Imperative of N-Tetracosanoyl-Phytosphingosine (Ceramide NP C24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of the Stratum Corneum (SC), N-Tetracosanoyl-phytosphingosine (Ceramide NP C24) is not merely a structural brick; it is the "anchor" that secures the lipid lamellae. Comprising a phytosphingosine base coupled to a very long-chain (C24) lignoceric acid, this specific molecule is responsible for the orthorhombic packing density required for a competent skin barrier.

This guide dissects the biophysical mechanics of Ceramide NP C24, contrasting it with shorter-chain variants that fail to prevent Trans-Epidermal Water Loss (TEWL). It provides researchers with self-validating protocols for quantification (LC-MS/MS) and model membrane reconstruction, offering a roadmap for next-generation barrier repair therapeutics.

Molecular Architecture & Biophysical Mechanics

The "Interdigitation" Mechanism

The superiority of Ceramide NP C24 over its C16 or C18 counterparts lies in the length of its N-acyl chain.

  • Phytosphingosine Base: Unlike sphingosine, phytosphingosine possesses three hydroxyl groups (C1, C3, C4). This allows for an extensive lateral hydrogen-bonding network at the headgroup interface, increasing the phase transition temperature and stability.

  • C24 Fatty Acid (Lignoceric Acid): The 24-carbon chain is significantly longer than the C18 sphingoid base. This mismatch forces the C24 chain to extend beyond the midplane of the lipid bilayer and interdigitate with the lipids of the opposing leaflet.

Causality: This interdigitation locks the two membrane leaflets together, preventing "slip" and reducing membrane fluidity. This is the structural basis of the Long Periodicity Phase (LPP) , a unique 13nm repeat structure found only in healthy SC.[1]

Packing Phases: Orthorhombic vs. Hexagonal
  • Orthorhombic (Healthy): Ceramide NP C24 promotes a tight, crystalline packing where lipid chains are fixed in a rectangular lattice. This phase is impermeable to water and pathogens.

  • Hexagonal (Compromised): Shorter chains (C16/C18) or unsaturated chains introduce steric bulk, loosening the lattice into a hexagonal phase. This increases permeability and is a hallmark of Atopic Dermatitis (AD).

Visualization: The Barrier Integrity Pathway

The following diagram illustrates how chain length dictates the phase behavior and barrier competence.

BarrierMechanism CerNP_C24 N-Tetracosanoyl-Phytosphingosine (Cer NP C24) Interdigitation Bilayer Interdigitation (Leaflet Locking) CerNP_C24->Interdigitation C24 Chain Extension CerNP_C16 Short-Chain Variants (Cer NP C16/C18) NoInterdigitation Lack of Interdigitation (Leaflet Slip) CerNP_C16->NoInterdigitation Chain Mismatch Orthorhombic Orthorhombic Packing (Tight Crystalline) Interdigitation->Orthorhombic Stabilizes Lattice Hexagonal Hexagonal Packing (Loose Fluid) NoInterdigitation->Hexagonal Increases Fluidity BarrierIntact Intact Barrier (Low TEWL) Orthorhombic->BarrierIntact BarrierDefect Barrier Defect (High TEWL) Hexagonal->BarrierDefect

Caption: Mechanism of barrier stabilization. C24 chains drive interdigitation and orthorhombic packing, essential for preventing water loss.

Pathological Relevance: The "Short-Chain" Shift

In inflammatory skin conditions like Atopic Dermatitis (AD), the skin does not necessarily lack ceramides in total mass, but specifically lacks very long-chain (VLC) ceramides .

  • Enzymatic Downregulation: Inflammation (Th2 cytokines IL-4, IL-13) downregulates the expression of ELOVL (Elongation of Very Long Chain fatty acids) enzymes.

  • The Shift: Consequently, the skin synthesizes C16-Ceramide NP instead of C24-Ceramide NP.

  • Result: The C16 variant cannot bridge the bilayer midplane. The LPP collapses into the Short Periodicity Phase (SPP), and the barrier becomes permeable.

Experimental Protocols

Protocol: Preparation of SC Lipid Models (LPP Reconstruction)

Objective: To create a synthetic lipid barrier mimicking healthy SC for permeability testing. This protocol validates the functionality of your Ceramide NP C24 raw material.

Reagents:

  • Ceramide NP C24 (Synthetic or Purified).

  • Cholesterol (Chol).[2][3]

  • Free Fatty Acids (FFA): Lignoceric acid (C24:0).

  • Cholesteryl Sulfate (CholS).

  • Solvent: Chloroform/Methanol (2:1 v/v).[3]

Methodology:

  • Molar Ratio: Prepare a mixture of Cer NP C24 : Chol : FFA : CholS in a molar ratio of 1 : 1 : 1 : 0.1 .

    • Note: The equimolar ratio is critical for LPP formation. Excess FFA leads to phase separation.

  • Solubilization: Dissolve lipids in Chloroform/Methanol (2:1) at a total concentration of 5 mg/mL.

  • Film Formation: Spray the solution onto a porous polycarbonate membrane (0.4 µm pore size) using a nitrogen gas stream.

    • Critical Step: Anneal the film by heating to 80°C (above the phase transition temperature) for 30 minutes, then cool slowly to room temperature. This promotes the thermodynamic equilibrium required for orthorhombic crystallization .

  • Validation: Analyze the membrane using FTIR.

    • Success Metric: Look for the CH2 scissoring doublet at 1473 cm⁻¹ and 1463 cm⁻¹ . This doublet confirms orthorhombic packing. A single peak at 1468 cm⁻¹ indicates failure (hexagonal packing).

Protocol: LC-MS/MS Quantification of Ceramide NP C24

Objective: Precise quantification of Cer NP C24 in biological samples (skin strips or cell culture).

Workflow Visualization:

LCMS_Workflow Sample SC Tape Strip Sample Extraction Extraction (Mod. Bligh & Dyer) Sample->Extraction Methanol/Chloroform Separation LC Separation (C18 Column) Extraction->Separation Inject 5µL Detection MS/MS Detection (MRM Mode) Separation->Detection ESI (+) Data Quantification (Peak Area Ratio) Detection->Data Target: m/z 682.7 -> 264.3

Caption: Analytical workflow for Ceramide NP C24 quantification using LC-MS/MS.

Step-by-Step Methodology:

  • Extraction (Modified Bligh & Dyer):

    • Place tape strip in a glass vial.

    • Add 2 mL of Methanol:Chloroform:Water (2:1:0.8 v/v/v).

    • Internal Standard (IS): Spike with 50 pmol of Ceramide NP C17 (non-physiological chain length) to correct for extraction efficiency.

    • Sonicate for 15 min; Centrifuge at 2000 x g for 10 min.

    • Collect the lower organic phase (Chloroform-rich).

    • Dry under Nitrogen stream and reconstitute in 200 µL Methanol/Chloroform (9:1).

  • LC Separation:

    • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol/Tetrahydrofuran (99:1) + 0.1% Formic Acid.[4]

    • Gradient: 0-1 min (80% B), 1-5 min (Linear to 100% B), 5-8 min (Hold 100% B).

    • Why THF? Tetrahydrofuran improves the solubility of very long-chain lipids, sharpening the peak shape for C24 species.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive mode.

    • Precursor Ion: m/z 682.7 [M+H]+ (Calculated for C24-Phytoceramide).

    • Product Ion: m/z 264.3 (Sphingoid base fragment - loss of water and fatty acid).

    • Self-Validation: The retention time of the analyte must match the C24 standard (approx. 4.5 min) and be distinct from C22 or C26 variants.

Quantitative Data Summary

ParameterCeramide NP C24 (Healthy)Ceramide NP C16 (Pathological)Impact on Barrier
Acyl Chain Length 24 Carbons16 CarbonsC24 enables interdigitation.
Packing Phase Orthorhombic (Solid)Hexagonal (Fluid-like)Orthorhombic is 10x less permeable.
Phase Transition (Tm) > 90°C~ 75°CHigher Tm = Stability at skin temp (32°C).
LPP Formation Yes (13nm repeat)No (Only SPP ~6nm)LPP is required for robust barrier.

References

  • The important role of stratum corneum lipids for the cutaneous barrier function. Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids (2014). URL:[Link]

  • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Source:[5] Journal of Lipid Research (2021). URL:[Link]

  • Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (2011). URL:[Link]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Source:[4] Analytical and Bioanalytical Chemistry (2013). URL:[Link]

  • The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. Source: Nutrients (2022). URL:[Link]

Sources

The Molecular Architect of the Barrier: A Technical Guide to N-Tetracosanoyl-Phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetracosanoyl-phytosphingosine (commonly designated as C24-Ceramide NP or Ceramide 3 ) represents the structural zenith of mammalian skin barrier lipids. Unlike shorter-chain ceramides, this specific molecular species—comprising a C18 phytosphingosine base coupled with a C24 lignoceric acid tail—is the primary driver of the orthorhombic lateral packing phase in the stratum corneum (SC). This dense crystalline arrangement is non-negotiable for preventing transepidermal water loss (TEWL) and pathogen ingress.

This guide provides a comprehensive technical analysis of C24-Ceramide NP, moving from its historical isolation to modern LC-MS/MS quantification and its critical role in pharmaceutical dermatology.

Part 1: Molecular Architecture & Physicochemistry

To understand the function of N-Tetracosanoyl-phytosphingosine, one must analyze its unique geometry. It is an amphiphilic sphingolipid distinct from the canonical sphingosine-based ceramides found in neural tissue.

Structural Components[1][2][3][4]
  • The Head Group (Phytosphingosine): Unlike sphingosine, phytosphingosine contains a hydroxyl group at the C-4 position. This additional -OH group allows for inter- and intra-molecular hydrogen bonding, creating a "polar hook" that anchors the molecule at the aqueous interface of the lipid lamellae.

  • The Tail (Tetracosanoic Acid): The N-acyl chain is a saturated 24-carbon fatty acid (Lignoceric acid). The extreme length of this C24 chain allows it to interdigitate (overlap) with the fatty acid chains of the opposing lipid layer, effectively "riveting" the bilayer together.

The "Orthorhombic" Imperative

In healthy mammalian skin, lipids do not exist as a fluid oil; they form solid crystalline domains.

  • Hexagonal Packing: Looser, gel-like. Found in compromised barriers.[1]

  • Orthorhombic Packing: Extremely dense, solid-state. C24-Ceramide NP is the rate-limiting substrate for this phase. Without the C24 chain length, the lipids cannot pack tightly enough to exclude water transport.

Part 2: Biosynthetic Pathway[6]

The synthesis of N-Tetracosanoyl-phytosphingosine is a highly regulated process occurring in the stratum spinosum and granulosum. It requires the coordination of specific enzymes, particularly Ceramide Synthase 3 (CerS3) , which shows high specificity for very-long-chain fatty acyl-CoAs (≥C22).

Pathway Visualization

The following diagram outlines the de novo synthesis pathway, highlighting the critical desaturation step mediated by DES2 (dihydroceramide C4-desaturase/hydroxylase) which converts the sphinganine base into phytosphingosine.

Biosynthesis Substrates L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Substrates->Keto Condensation SPT SPT (Serine Palmitoyltransferase) Substrates->SPT Sphinganine Sphinganine Keto->Sphinganine Reduction Reductase KDSR (3-Ketosphinganine Reductase) Keto->Reductase DihydroCer Dihydroceramide (C24) Sphinganine->DihydroCer N-Acylation (C24) CerS3 CerS3 (Ceramide Synthase 3) + C24-CoA Sphinganine->CerS3 CerNP N-Tetracosanoyl-phytosphingosine (C24-Ceramide NP) DihydroCer->CerNP C4-Hydroxylation DES2 DES2 (C4-Hydroxylase Activity) DihydroCer->DES2

Figure 1: De novo biosynthetic pathway of C24-Ceramide NP in keratinocytes. Note that DES2 acts as a hydroxylase in human skin to form the phytosphingosine base.

Part 3: Historical Discovery & Isolation

The identification of this specific molecule was not a singular event but a progressive elucidation of "Ceramide" heterogeneity.

  • Early Lipid Classification (1970s): Researchers initially treated epidermal ceramides as a single homogenous fraction.

  • The Wertz & Downing Era (1983): The seminal work by Philip Wertz and Donald Downing at the University of Iowa revolutionized the field. They utilized Thin Layer Chromatography (TLC) to separate porcine epidermal lipids into distinct bands. They structurally characterized "Ceramide 3" (the old nomenclature for Ceramide NP) and identified the prevalence of the phytosphingosine base.

  • Modern Lipidomics (2000s-Present): With the advent of Electrospray Ionization (ESI) MS/MS, researchers like Y. Uchida confirmed the specific depletion of the long-chain (C24) species in atopic dermatitis, shifting the focus from "total ceramides" to specific chain-length profiling.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantifying N-Tetracosanoyl-phytosphingosine requires rigorous extraction to break the hydrogen bonds holding it in the cornified envelope, followed by mass spectrometry.

Sample Preparation (Modified Folch)
  • Step 1: Tape stripping or biopsy of Stratum Corneum.

  • Step 2: Extraction with Chloroform:Methanol (2:1 v/v).

    • Expert Insight: Acidification (e.g., 0.1% Acetic Acid) is often unnecessary for neutral ceramides like NP but crucial if analyzing free fatty acids simultaneously.

  • Step 3: Internal Standard Spike. Use C12-Ceramide NP or deuterated d18:1/24:0 Ceramide .

    • Trustworthiness: Never rely on external calibration alone due to matrix effects in skin lipid extracts.

LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer. Ionization: ESI Positive Mode (Phytoceramides ionize well as [M+H]+ or [M+H-H2O]+).

ParameterSetting / ValueRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Separates based on hydrophobicity (chain length).
Mobile Phase A MeOH/H2O (60:40) + 5mM Ammonium FormateWater content aids initial focusing.
Mobile Phase B IPA/MeOH (90:10) + 5mM Ammonium FormateIsopropanol is required to elute C24 lipids.
Precursor Ion m/z 668.7 [M+H]+Molecular weight of C24-Phytosphingosine Ceramide.
Product Ion m/z 282.3Characteristic fragment of the Phytosphingosine base (minus 2 H2O).
Collision Energy 25-35 eVOptimized for fragmentation of the amide bond.
Analytical Workflow Diagram

Analysis Sample SC Tape Strip Extract Extraction (CHCl3:MeOH 2:1) Sample->Extract Spike Spike Internal Std (d18:1/12:0 Cer) Extract->Spike LC UHPLC Separation (C18 Column) Spike->LC MS QqQ MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Standardized workflow for targeted lipidomic analysis of Ceramide NP.

Part 5: Clinical & Pharmaceutical Implications[6]

The "Chain Length Switch" in Disease

Research indicates that in Atopic Dermatitis (AD) and Psoriasis, there is not just a reduction in total ceramides, but a specific downregulation of CerS3 . This leads to a shift from C24-Ceramide NP to shorter C16-Ceramide NP.

  • Consequence: C16 lipids cannot interdigitate. The orthorhombic lattice collapses into a hexagonal gel, increasing permeability and susceptibility to Staphylococcus aureus.

Therapeutic Strategies

Drug development professionals are currently exploring two avenues:

  • Exogenous Replacement: Formulations containing pseudo-ceramides that mimic the C24-NP geometry.

  • Metabolic Intervention: PPAR-α agonists (like Clofibrate) have been shown to upregulate CerS3 expression, forcing the keratinocytes to resume production of the critical N-Tetracosanoyl species.

References

  • Wertz, P. W., & Downing, D. T. (1983). Ceramides of pig epidermis: structure determination.[2] Journal of Lipid Research, 24(6), 759–765. Link

  • Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology, 22(6), 853–866. Link

  • Moore, D. J., Rerek, M. E., & Mendelsohn, R. (1997). Lipid conformation and packing in human stratum corneum models: infrared spectroscopy and differential scanning calorimetry. Chemistry and Physics of Lipids, 89(2), 111–129. Link

  • Mizutani, Y., et al. (2009). Ceramide biosynthesis in keratinocyte and its role in skin function. Biochimie, 91(6), 784-790. Link

  • Lipid MAPS® Structure Database. Cer(d18:0/24:0) / N-tetracosanoyl-phytosphingosine. Link

Sources

Methodological & Application

N-Tetracosanoyl-phytosphingosine mass spectrometry analysis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Quantitative LC-MS/MS Analysis of N-Tetracosanoyl-phytosphingosine (Cer NP t18:0/24:0)

Abstract

This protocol details a validated methodology for the extraction and quantitative analysis of N-Tetracosanoyl-phytosphingosine (Cer NP t18:0/24:0) in biological matrices (skin stratum corneum, cell lysates, and plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The method utilizes a modified Bligh & Dyer extraction optimized for hydrophobic ceramides, followed by reversed-phase chromatography on a C18 column. Detection is achieved via Electrospray Ionization (ESI) in positive mode, monitoring the specific transition of the protonated molecular ion


 to the doubly dehydrated phytosphingosine base fragment.

Introduction

N-Tetracosanoyl-phytosphingosine, commonly abbreviated as Cer(t18:0/24:0) or Cer NP, is a structural cornerstone of the skin barrier. It consists of a phytosphingosine backbone (4-hydroxysphinganine) acylated with a 24-carbon saturated fatty acid (lignoceric acid). Depletion or alteration of Cer NP levels is directly correlated with barrier dysfunction in atopic dermatitis and psoriasis [1].

Accurate quantification is challenging due to the molecule's extreme hydrophobicity and potential for isobaric interference from other ceramide subclasses (e.g.,


-hydroxy variants). This protocol leverages the unique fragmentation pattern of the phytosphingosine backbone (

282.3) to ensure specificity.

Chemical Structure:

  • Formula:

    
    
    
  • Exact Mass: 667.648 Da

  • Target Ion

    
    :  668.655 Da
    

Materials & Reagents

  • Analyte Standard: N-Tetracosanoyl-phytosphingosine (Avanti Polar Lipids, >99%).

  • Internal Standard (IS): N-Tetracosanoyl-phytosphingosine-d3 (Cer NP C24:0-d3) or C12-Ceramide (Cer d18:1/12:0) if deuterated analog is unavailable.[2]

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Chloroform (

    
    ), Water, and Formic Acid (FA).
    
  • Mobile Phase Additive: Ammonium Formate (10 mM).

Experimental Workflow

Sample Preparation (Optimized Lipid Extraction)

Lipids are "sticky." Use glass vials/inserts to minimize loss to plastic surfaces.

  • Homogenization: Transfer sample (e.g., 2 mg stratum corneum tape strip or

    
     cells) to a glass tube.
    
  • IS Addition: Spike 10 µL of Internal Standard solution (1 µM in MeOH) directly onto the sample.

  • Monophasic Extraction: Add 2 mL of solvent mixture

    
     (1:2 v/v). Vortex vigorously for 30 seconds.
    
  • Incubation: Sonicate for 10 minutes at room temperature to disrupt lipid-protein complexes.

  • Phase Separation: Add 0.5 mL ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 0.5 mL 
    
    
    
    . Vortex for 30 seconds.
  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the lower organic phase (chloroform layer) to a fresh glass vial.

  • Re-extraction (Optional but Recommended): Re-extract the upper aqueous phase with 1 mL

    
     to maximize recovery. Combine organic phases.[3][4]
    
  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Reconstitute the residue in 100 µL of

    
     (1:1 v/v) containing 0.1% Formic Acid. Transfer to an LC vial with a glass insert.
    
LC-MS/MS Methodology

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY HSS T3.

  • Column Temp: 50°C (Higher temperature improves peak shape for saturated ceramides).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A:

    
     (60:[5]40) + 10 mM Ammonium Formate + 0.1% FA.
    
  • B:

    
     (90:10) + 10 mM Ammonium Formate + 0.1% FA.
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Gradient
10.099Elution of Cer NP
12.099Wash
12.140Re-equilibration
15.040End Run

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[6]

  • Spray Voltage: 4500 V.

  • Source Temp: 350°C (High temp required for desolvation of lipids).

  • Curtain Gas: 30 psi.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Type
Cer(t18:0/24:0) 668.7 282.3 35 Quantifier
Cer(t18:0/24:[1][6][7][8][9]0)668.7264.345Qualifier
Cer(t18:0/24:0)668.7650.625Qualifier ([M+H-H2O]+)
IS (d3-Cer NP) 671.7 285.3 35 Quantifier

Mechanistic Visualization

Figure 1: Fragmentation Pathway of N-Tetracosanoyl-phytosphingosine

This diagram illustrates the collision-induced dissociation (CID) pathway utilized for specific detection.

G Precursor Precursor Ion [M+H]+ m/z 668.7 (Intact Ceramide) Dehydrated [M+H - H2O]+ m/z 650.6 (Loss of Hydroxyl) Precursor->Dehydrated - H2O (18 Da) BaseFragment Quantifier Ion m/z 282.3 (Phytosphingosine Base - 2H2O) Precursor->BaseFragment Direct Fragmentation (High CE) Dehydrated->BaseFragment Amide Bond Cleavage - C24 FA - H2O FattyAcid Neutral Loss C24:0 Fatty Acid Amide

Caption: ESI+ fragmentation of Cer(t18:0/24:0). The primary transition involves the loss of the N-acyl chain and two water molecules from the phytosphingosine backbone.

Figure 2: Analytical Workflow

Workflow Sample Biological Sample (Skin/Cells) Extraction LLE Extraction (CHCl3:MeOH) Sample->Extraction Spike IS Separation UHPLC Separation (C18 Column) Extraction->Separation Inject Ionization ESI+ Source (Desolvation) Separation->Ionization Detection Triple Quad MS (MRM 668.7 -> 282.3) Ionization->Detection

Caption: Step-by-step workflow from sample homogenization to targeted MRM detection.

Data Analysis & Quality Control

Quantification Logic

Concentration is calculated using the internal standard ratio method to correct for extraction efficiency and matrix effects.



Where 

(Response Factor) is derived from the calibration curve.
Acceptance Criteria (Self-Validating System)
  • Retention Time: Analyte peak must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of Quantifier (282.3) to Qualifier (264.3) must be consistent within ±15% of the standard.

  • Linearity: Calibration curve

    
     over the range 1–1000 nM.
    
  • Carryover: Blank injection after the highest standard must show <0.5% of the standard's area.

Expert Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate is fresh; increase column temp to 50°C.
Low Sensitivity Ion suppression from phospholipids.Improve extraction wash step; switch to APCI source if ESI fails.
Ghost Peaks Carryover from high conc. samples.Use a needle wash of

(1:1:1).
RT Shift Mobile phase evaporation.Cap solvents tightly; use premixed mobile phases.

References

  • Kawana, M., et al. (2020). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS. Journal of Lipid Research.[8] Link

  • Masukawa, Y., et al. (2009).[10] Comprehensive quantification of ceramide species in human stratum corneum.[7] Journal of Lipid Research.[8] Link

  • Lipid MAPS® Structure Database. Cer(t18:0/24:0) Structure and Properties.[1][6][10][11]Link

  • Avanti Polar Lipids. Ceramide Standards and Handling.Link

Sources

Application Notes and Protocols for the Extraction of N-Tetracosanoyl-phytosphingosine from Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient extraction of N-Tetracosanoyl-phytosphingosine (C24:0-phytosphingosine), a very long-chain ceramide, from biological tissues. As a critical structural component of cellular membranes and a bioactive signaling molecule, accurate quantification of this lipid is paramount for research in dermatology, neuroscience, and metabolic diseases. This guide delves into the rationale behind optimal extraction strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the nuances of solvent selection, tissue homogenization, and extract purification, culminating in a workflow optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Challenge of Extracting a Unique Ceramide

N-Tetracosanoyl-phytosphingosine belongs to a subclass of ceramides characterized by a very long (C24:0) saturated acyl chain and a phytosphingosine backbone. This unique structure, featuring a hydroxyl group on the sphingoid base, imparts distinct physicochemical properties that necessitate careful consideration during the extraction process. Its high hydrophobicity, coupled with the potential for hydrogen bonding, can lead to poor solubility in common solvents and strong associations with other cellular components, making its quantitative recovery challenging.

The goal of any lipid extraction protocol is to efficiently solubilize the target lipid while simultaneously removing interfering substances such as proteins, salts, and polar metabolites. The "gold standard" methods for lipid extraction, the Folch and Bligh-Dyer techniques, rely on a biphasic system of chloroform and methanol to partition lipids into an organic phase. While highly effective for a broad range of lipids, their efficiency for very long-chain ceramides like N-Tetracosanoyl-phytosphingosine can be variable and requires optimization.

This guide will provide a detailed, optimized protocol based on a modified Bligh-Dyer method, discuss alternative approaches, and explain the critical parameters that ensure maximal recovery and sample purity for reliable downstream analysis.

Foundational Principles: Causality Behind Experimental Choices

The selection of an appropriate extraction method is dictated by the physicochemical properties of N-Tetracosanoyl-phytosphingosine.

Solvent System Rationale
  • Chloroform/Methanol Mixtures: The combination of a nonpolar solvent (chloroform) and a polar solvent (methanol) is crucial. Methanol serves to disrupt the hydrogen bonds between lipids and proteins in the tissue matrix, releasing the lipids. Chloroform then effectively solubilizes the nonpolar lipids, including the long acyl chain of N-Tetracosanoyl-phytosphingosine. A common starting point is a chloroform:methanol ratio of 2:1 (v/v), as established by Folch. However, for very long-chain ceramides, modifications to this ratio may be necessary to enhance solubility. N-Tetracosanoyl-phytosphingosine is known to be soluble in a chloroform:methanol mixture of 5:1[1].

  • Role of Water: The addition of water is essential to induce phase separation, creating a lower organic phase containing the lipids and an upper aqueous phase containing polar contaminants.

  • Alternative Solvents: Methyl-tert-butyl ether (MTBE) has emerged as a less toxic alternative to chloroform. MTBE-based methods have shown good recovery for some sphingolipids, particularly lactosylceramides[2]. However, their efficiency for very long-chain ceramides requires careful validation. Single-phase extraction methods, such as those using a butanol/methanol mixture, can also be effective and offer a simpler workflow[3][4].

The Importance of Tissue Homogenization

Complete disruption of the tissue architecture is a prerequisite for efficient lipid extraction. The choice of homogenization technique depends on the tissue type.

  • Soft Tissues (e.g., Brain, Liver): Dounce or Potter-Elvehjem homogenizers are effective. Automated bead beaters with appropriate beads can also provide high-throughput homogenization[5][6].

  • Hard/Fibrous Tissues (e.g., Skin, Muscle): Cryogenic grinding (e.g., with a mortar and pestle under liquid nitrogen) followed by mechanical homogenization is often necessary to break down the tough extracellular matrix[7].

Incomplete homogenization will result in poor solvent penetration and, consequently, low and variable recovery of the target analyte.

Internal Standards: The Key to Accurate Quantification

Given the potential for sample loss during the multi-step extraction process, the use of a suitable internal standard is non-negotiable for accurate quantification by LC-MS/MS. The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated N-Tetracosanoyl-phytosphingosine (e.g., C24:0-d47-phytosphingosine). If a labeled standard for the exact analyte is unavailable, a closely related very long-chain ceramide with a stable isotope label can be used[1][8][9]. The internal standard should be added to the sample at the very beginning of the extraction process to account for losses at every step.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the recommended extraction protocol.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Purification & Analysis Tissue 1. Tissue Collection & Weighing Homogenization 2. Homogenization Tissue->Homogenization IS_Spike 3. Internal Standard Spiking Homogenization->IS_Spike Solvent_Add 4. Addition of Chloroform/Methanol IS_Spike->Solvent_Add Phase_Sep 5. Phase Separation Solvent_Add->Phase_Sep Organic_Phase 6. Collection of Organic Phase Phase_Sep->Organic_Phase Drying 7. Solvent Evaporation Organic_Phase->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Sources

Application Note: N-Tetracosanoyl-phytosphingosine (Ceramide NP) in 3D Skin Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for utilizing N-Tetracosanoyl-phytosphingosine (Ceramide NP) in 3D Reconstructed Human Epidermis (RHE) models. It is designed for researchers investigating skin barrier repair, lipid organization, and therapeutic formulation.

Topic: Barrier Restoration & Lipid Organization Protocols Target Audience: Senior Scientists, Dermatological Researchers, Formulation Chemists

Executive Summary & Mechanism

N-Tetracosanoyl-phytosphingosine , commonly known as Ceramide NP (or Ceramide 3), is a non-hydroxy fatty acid ceramide consisting of a phytosphingosine base coupled to a saturated stearic acid (C24) tail. It is the most abundant ceramide subclass in the healthy human stratum corneum (SC).

In 3D skin models, Ceramide NP is not merely an additive; it is the structural "mortar" required to form the Long Periodicity Phase (LPP) (~13 nm) of the lamellar lipid bilayer. A deficiency or disorganization of Ceramide NP—specifically the ratio of Ceramide NP to Ceramide NS—is a hallmark of atopic dermatitis and compromised barrier function.

Key Application: This protocol focuses on the topical application of Ceramide NP as part of a biomimetic lipid mixture to restore barrier function in delipidized or barrier-impaired RHE models.

Experimental Strategy

To ensure scientific validity, the application of Ceramide NP must mimic physiological conditions. Applying Ceramide NP in isolation often fails to restore barrier function because the SC requires a specific molar ratio of lipids to crystallize into the LPP.

The "Golden Ratio" Rule: Effective protocols utilize a molar ratio of 1:1:1 or 3:1:1 (Ceramides : Cholesterol : Free Fatty Acids).

  • Ceramide: Ceramide NP (N-Tetracosanoyl-phytosphingosine)

  • Sterol: Cholesterol

  • Fatty Acid: Stearic Acid or Palmitic Acid

Workflow Visualization

ExperimentalWorkflow Prep Lipid Stock Preparation (Chloroform/Methanol) Vehicle Vehicle Solubilization (Ethanol/Propylene Glycol) Prep->Vehicle Dry down & Resuspend RHE_Culture 3D RHE Culture (ALI Phase) Damage Barrier Perturbation (Optional: SDS or Acetone) RHE_Culture->Damage Induce Defect Treatment Topical Application (Finite Dose) RHE_Culture->Treatment Prophylactic Damage->Treatment Repair Analysis Readouts: TEWL, HPTLC, IHC Treatment->Analysis 24-48h Post-Tx

Figure 1: Experimental workflow for evaluating Ceramide NP efficacy in 3D skin models.

Materials & Reagents

ComponentSpecificationPurpose
Ceramide NP >95% Purity (Synthetic or Yeast-derived)Core barrier lipid.
Cholesterol Cell culture gradePromotes lipid packing/fluidity.
Free Fatty Acid Stearic Acid (C18:0) or Palmitic Acid (C16:0)Acidifies SC; enables bilayer formation.
Solvent A Chloroform : Methanol (2:1 v/v)Initial stock solubilization.
Vehicle B Ethanol : Propylene Glycol (70:30 v/v)Topical delivery vehicle (biocompatible).
3D Model RHE (e.g., EpiDerm™, EpiSkin™, or in-house)Test system (Day 10-14 maturity).

Detailed Protocols

Protocol A: Preparation of Biomimetic Lipid Mixture

Rationale: Ceramide NP is extremely difficult to solubilize in cell-compatible buffers. We first create a mixed lipid film, then solubilize it in a volatile/penetrating vehicle.

  • Stock Solutions: Prepare individual stocks of Ceramide NP, Cholesterol, and Stearic Acid at 10 mg/mL in Chloroform:Methanol (2:1).

    • Note: Ceramide NP may require warming to 40°C to fully dissolve.

  • Mixing: Combine the stocks in a glass vial to achieve a 1:1:1 molar ratio .

    • Calculation: MW Ceramide NP (~582 g/mol ), Cholesterol (~386 g/mol ), Stearic Acid (~284 g/mol ).

  • Drying: Evaporate the solvent under a stream of nitrogen gas (or vacuum centrifuge) until a thin, white lipid film forms on the bottom of the vial.

  • Resuspension: Add Vehicle B (Ethanol:Propylene Glycol 70:30) to the vial to achieve a final total lipid concentration of 1.0% (w/v) .

  • Solubilization: Sonicate in a water bath at 50-60°C for 15-30 minutes until the solution is clear or slightly opalescent.

    • Critical: If crystals remain, the lipids will not penetrate the RHE surface effectively.

Protocol B: Topical Application to RHE

Rationale: Systemic addition (in media) is inefficient for barrier repair. Topical application mimics clinical formulations.

  • Equilibration: Transfer RHE inserts to fresh maintenance medium (pre-warmed). Ensure the apical surface is dry.

  • Barrier Perturbation (Optional): To test repair (vs. enhancement), treat the RHE surface with acetone (20 µL, 5 sec) or 0.5% SDS to strip existing lipids. Wash with PBS and allow to recover for 1 hour.

  • Dosing: Apply 10-20 µL of the Lipid Solution (from Protocol A) onto the apical surface of the RHE (assuming a 0.5 cm² insert).

    • Control: Apply Vehicle B (Ethanol/PG) alone.

  • Spreading: Gently tilt the insert to ensure full coverage. Do not use a pipette tip to scrape the surface (RHE is fragile).

  • Incubation:

    • Leave the lid off the plate for 5-10 minutes in the hood to allow the ethanol to flash off (evaporate), leaving the lipid/PG film.

    • Incubate at 37°C, 5% CO₂ for 24 to 48 hours .

Analytical Readouts & Validation

Transepidermal Water Loss (TEWL)

This is the primary functional endpoint.

  • Method: Move inserts to a dry plate (no media) for measurement to avoid bottom-up evaporation. Use a TEWL probe (e.g., Tewameter®).

  • Success Criteria: A significant reduction in TEWL in Ceramide NP-treated tissues compared to Vehicle control (or recovery to baseline after perturbation).

Lipid Profiling (HPTLC)

To verify Ceramide NP incorporation and processing.

  • Extraction: Peel the RHE membrane from the insert. Extract lipids using Chloroform:Methanol (2:1).

  • HPTLC: Separate lipids on silica gel plates.

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (190:9:1).

  • Visualization: Charring with Copper Sulfate/Phosphoric acid.

  • Target: You should see a distinct band corresponding to Ceramide NP and potentially processed acyl-ceramides.

Molecular Mechanism Visualization

Understanding how Ceramide NP integrates into the bilayer is critical for data interpretation.

LipidOrganization cluster_defect Defect State CerNP Ceramide NP (Phytosphingosine Base) LPP Long Periodicity Phase (LPP) ~13nm Lamellar Structure CerNP->LPP Co-crystallization (1:1:1 Ratio) Chol Cholesterol (Fluidity Regulator) Chol->LPP Co-crystallization (1:1:1 Ratio) FFA Free Fatty Acids (Bilayer Acidification) FFA->LPP Co-crystallization (1:1:1 Ratio) Barrier Functional Skin Barrier (Low TEWL) LPP->Barrier Structural Integrity Missing Low Ceramide NP (High NS:NP Ratio) Leaky Disordered Bilayer (High TEWL) Missing->Leaky

Figure 2: Mechanism of Ceramide NP in forming the Long Periodicity Phase (LPP) of the skin barrier.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Cytotoxicity Ethanol concentration too high or not evaporated.Reduce ethanol volume or ensure 5-10 min evaporation time before returning to incubator.
Lipid Crystallization Incomplete solubilization in vehicle.Increase sonication time; maintain Vehicle temperature at 40°C during application.
No Barrier Effect Incorrect Lipid Ratio.Strictly adhere to the 1:1:1 or 3:1:1 molar ratio. Ceramide NP alone is ineffective.
Variable TEWL Physical damage during application.Do not touch the RHE surface with pipette tips; use positive displacement pipettes.

References

  • Role of Ceramide NP in Barrier Function

    • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. J Lipid Res. 2023.[1]

  • Lipid Organization & LPP

    • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. J Lipid Res. 2022.
  • Vehicle & Application Protocols

    • Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin.[2] Cosmetics. 2019.[2][3]

  • RHE Model Characterization

    • In vitro Reconstructed Human Epidermis (RHE)
  • Ceramide Nomenclature & Structure

    • The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Derm

Sources

Application Notes & Protocols: A Guide to Incorporating N-Tetracosanoyl-phytosphingosine into Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of N-Tetracosanoyl-phytosphingosine (also known as CER NP C24), a very long-chain ceramide, into liposomal carriers. Formulating with long-chain ceramides presents unique challenges due to their high phase transition temperatures (Tm) and poor aqueous solubility, which can lead to issues like crystallization and low incorporation efficiency[][2][3]. This document outlines the foundational principles, a detailed step-by-step protocol using the thin-film hydration and extrusion method, robust characterization techniques, and expert troubleshooting advice to enable researchers, scientists, and drug development professionals to create stable and well-defined ceramide-loaded liposomes for applications in dermatology, drug delivery, and membrane biophysics.

Part 1: Foundational Principles for Formulation

The Physicochemical Challenge of N-Tetracosanoyl-phytosphingosine

N-Tetracosanoyl-phytosphingosine is characterized by a phytosphingosine base and a 24-carbon (C24) acyl chain[4][5][6]. This very long acyl chain imparts a high degree of hydrophobicity and a high melting or main phase transition temperature (Tm)[7]. This means that at physiological temperatures, the ceramide molecules have a strong tendency to self-aggregate and pack into highly ordered, crystalline gel phases rather than integrating into a fluid lipid bilayer[2][8].

Key Considerations:

  • High Tm: The energy required to transition the ceramide from a rigid gel state to a more fluid liquid-crystalline state is substantial. All formulation steps, particularly hydration, must be performed at a temperature well above the Tm of all lipid components to ensure proper mixing[9][10][11].

  • Poor Solubility: This ceramide has extremely poor water solubility and limited solubility in many common organic solvents[12][13]. A carefully selected solvent system, typically a mixture like chloroform/methanol, is required for initial dissolution[13].

  • Phase Separation: If not formulated correctly, the ceramide can phase-separate from the primary phospholipid bilayer, forming distinct crystalline domains or even being expelled from the liposome structure entirely[8].

Strategic Lipid Selection: The Role of Helper Lipids

The choice of co-lipids is critical for accommodating the rigid structure of N-Tetracosanoyl-phytosphingosine within a stable liposomal membrane.

  • Primary Phospholipid: A phospholipid with a relatively high Tm, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; Tm ~55°C), is often preferred[14]. Its saturated acyl chains create a more ordered membrane environment that is more compatible with the rigid C24 chain of the ceramide compared to unsaturated, low-Tm lipids like POPC.

  • Cholesterol: Cholesterol is an indispensable component in ceramide formulations. It acts as a "fluidity buffer" and membrane plasticizer[11]. Cholesterol inserts between lipid molecules, disrupting the tight packing of both the primary phospholipid and the ceramide. This action helps to prevent the ceramide from crystallizing and increases the overall solubility of the ceramide within the bilayer[8][12][15]. Studies have shown that sufficient cholesterol levels can effectively solubilize ceramide-rich gel domains[8].

  • Lipid Ratios: The molar ratio of phospholipid, cholesterol, and ceramide is a critical parameter that must be optimized. A common starting point for ceramide-containing liposomes is a molar ratio where cholesterol is present at 30-50 mol% of the total lipid content[12][16]. The ceramide concentration should be carefully titrated to avoid exceeding its solubility limit within the bilayer.

Part 2: Step-by-Step Protocol: Thin-Film Hydration & Extrusion

This protocol is the most established and widely used method for preparing liposomes, known for its simplicity and effectiveness[9][10][17]. It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and hydrating the film to form vesicles.

Materials & Equipment
Materials Equipment
N-Tetracosanoyl-phytosphingosineRotary Evaporator ("Rotovap")
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Round-bottom flask (e.g., 50 mL)
CholesterolHeating water bath
Chloroform, HPLC gradeHigh-vacuum pump or line
Methanol, HPLC gradeLiposome Extruder (e.g., Avanti Mini-Extruder)
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)Polycarbonate membranes (e.g., 100 nm, 200 nm)
---Syringes (gas-tight)
---Dynamic Light Scattering (DLS) system
---HPLC system with UV or ELSD detector
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_form Formation Phase cluster_process Processing Phase prep 1. Lipid Dissolution (DSPC, Cholesterol, Ceramide) in Chloroform/Methanol film 2. Thin-Film Formation (Rotary Evaporation) prep->film dry 3. High-Vacuum Drying (Remove Residual Solvent) film->dry hydrate 4. Hydration (Add buffer above Tm) dry->hydrate mlv Multilamellar Vesicles (MLVs) (Heterogeneous Size) hydrate->mlv extrude 5. Extrusion (Size Homogenization) mlv->extrude luv Large Unilamellar Vesicles (LUVs) (Homogeneous Size) extrude->luv

Caption: Workflow for liposome preparation.

Detailed Methodology

1. Lipid Preparation and Dissolution: a. Weigh the desired amounts of DSPC, cholesterol, and N-Tetracosanoyl-phytosphingosine. A suggested starting molar ratio is 55:40:5 (DSPC:Cholesterol:Ceramide). b. Dissolve the lipids in a round-bottom flask using a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. Ensure complete dissolution; gentle warming may be necessary. Phytosphingosine itself is soluble in solvents like DMSO and ethanol, but the acylated form requires a less polar mixture[18].

2. Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature that facilitates evaporation but is safely below the solvent's boiling point (e.g., 40-50°C). c. Begin rotation and gradually apply a vacuum to evaporate the organic solvent[9][19]. A thin, uniform lipid film should form on the inner surface of the flask.

3. Film Drying: a. Once the film appears dry, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent, which is critical for vesicle stability[17].

4. Hydration: a. Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature significantly above the phase transition temperature of the highest-Tm lipid (for DSPC, this is >55°C; a safe temperature is 60-65°C)[10][11]. b. Add the pre-heated buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or continue gentle rotation on the rotovap (with the vacuum off) for 30-60 minutes. The lipid film will peel off the glass and swell, forming a milky suspension of Multilamellar Vesicles (MLVs)[19].

5. Vesicle Size Reduction (Extrusion): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer (60-65°C). b. Draw the MLV suspension into a syringe and place it in the extruder. c. Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times)[17]. This process reduces the size and lamellarity, resulting in a more uniform population of Large Unilamellar Vesicles (LUVs). The suspension should become progressively more translucent. d. Store the final liposome suspension at 4°C.

Part 3: Characterization and Quality Control

Thorough characterization is essential to ensure the formulation meets the required specifications for size, stability, and ceramide content.

Characterization Workflow Diagram

G cluster_phys Physical Characterization cluster_quant Quantitative Analysis cluster_morph Morphological Analysis start Final Liposome Suspension (LUVs) dls Dynamic Light Scattering (DLS) (Size, PDI) start->dls zeta Zeta Potential (Surface Charge, Stability) start->zeta disrupt Liposome Disruption (e.g., with organic solvent) start->disrupt cryotem Cryo-TEM (Visualize Morphology) start->cryotem hplc HPLC / LC-MS (Quantify Ceramide) disrupt->hplc calc Calculate Incorporation Efficiency (%) hplc->calc

Caption: Workflow for liposome characterization.

Analytical Methodologies

1. Vesicle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS)[20][21].
  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze using a DLS instrument to measure the hydrodynamic diameter (Z-average) and the PDI.
  • Acceptance Criteria: For many applications, a Z-average of 80-150 nm and a PDI < 0.2 are desirable, indicating a monodisperse population[12].

2. Surface Charge Analysis:

  • Technique: Zeta Potential Measurement (via Laser Doppler Anemometry)[21][22].
  • Procedure: Analyze the diluted liposome sample in an appropriate folded capillary cell. The zeta potential provides an indication of colloidal stability.
  • Expected Outcome: For neutral lipids like DSPC and cholesterol, the zeta potential should be close to neutral (e.g., 0 to -15 mV). A highly negative or positive value might indicate impurities or degradation.

3. Incorporation Efficiency Quantification:

  • Technique: High-Performance Liquid Chromatography (HPLC) or LC-Tandem Mass Spectrometry (LC-MS/MS)[7][12]. LC-MS/MS offers superior sensitivity and specificity for ceramide analysis[23][24].
  • Procedure: a. Separate Free Ceramide: Remove unincorporated ceramide by size exclusion chromatography or ultracentrifugation. b. Quantify Total Ceramide: Take a known volume of the final liposome suspension and disrupt the vesicles by adding an organic solvent (e.g., methanol or a butanol extraction)[7]. This releases the incorporated ceramide. c. HPLC/LC-MS Analysis: Analyze the disrupted sample via a validated reverse-phase HPLC method to determine the concentration of N-Tetracosanoyl-phytosphingosine[7][23]. An internal standard (like C17-Ceramide) should be used for accurate quantification[7][23]. d. Calculation: Incorporation Efficiency (%) = (Amount of Ceramide in Liposomes / Initial Amount of Ceramide Used) x 100

4. Morphological Analysis:

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)[25].
  • Procedure: The sample is rapidly vitrified to preserve the native structure of the liposomes. Cryo-TEM allows for the direct visualization of vesicle size, shape, and lamellarity (unilamellar vs. multilamellar)[25][26].
Representative Data
ParameterTarget SpecificationMethod
Hydrodynamic Diameter100 ± 20 nmDLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential-15 to +5 mVLaser Doppler Anemometry
Incorporation Efficiency> 85%HPLC / LC-MS
MorphologySpherical, unilamellarCryo-TEM

Part 4: Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Low Incorporation Efficiency Ceramide concentration exceeds solubility limit in the bilayer. Hydration temperature was too low.Decrease the initial molar percentage of ceramide. Ensure hydration and extrusion are performed well above the Tm of all lipids. Increase cholesterol content to improve ceramide solubilization[8].
High PDI (> 0.3) Incomplete extrusion. Liposome aggregation.Increase the number of extrusion passes. Ensure the extrusion temperature is maintained above Tm. Check the zeta potential; if it is too close to zero, aggregation may occur.
Visible Precipitate / Crystals Ceramide crystallization. Residual organic solvent.Confirm complete removal of organic solvent under high vacuum. Increase cholesterol content. Ensure rapid and complete hydration above Tm.
Inconsistent Batch-to-Batch Results Inconsistent lipid film formation. Inaccurate weighing of lipids.Ensure the rotovap speed creates a uniform, thin film. Use a calibrated analytical balance for all measurements. Standardize all process parameters (times, temperatures).

References

  • Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. MDPI.[Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Precision Nanosystems.[Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.[Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation.[Link]

  • Quantification of ceramides. Cyberlipid.[Link]

  • Lipid Film Hydration Method for Preparation of Liposomes. ScienceDirect.[Link]

  • The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. PMC.[Link]

  • Lipid Nanoparticle characterization with cryo-TEM. NanoImaging Services.[Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). MDPI.[Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Wyatt Technology.[Link]

  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. PMC.[Link]

  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. ACS Publications.[Link]

  • Characterization of different liposomes. (A) Cryo-TEM images of... ResearchGate.[Link]

  • AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study. PMC.[Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC.[Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One.[Link]

  • The Power of Ceramides for Skin: The Liposomal & Biomimetic Advantage. WBCIL.[Link]

  • Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains: IMPLICATIONS FOR THE STRUCTURE AND DYNAMICS OF MAMMALIAN INTRACELLULAR AND PLASMA MEMBRANES. PMC.[Link]

  • The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. ResearchGate.[Link]

  • Phytosphingosine. PubChem.[Link]

  • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. PMC.[Link]

  • Cholesterol and ceramide: An unlikely pair. ResearchGate.[Link]

  • N-(tetracosanoyl)-sphing-4-enine-1-phosphocholine. PubChem.[Link]

  • N-hexacosanoylphytosphingosine. PubChem.[Link]

  • Tetraacetylphytosphingosine. PubChem.[Link]

  • Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. PMC.[Link]

  • Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. PMC.[Link]

  • Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. PMC.[Link]

  • Method for preparing phytosphingosine liposome composition.
  • Tetraacetylphytosphingosine by Hangzhou Rebtech Novel Material Co., Ltd. UL Prospector.[Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC.[Link]

  • Preparation and in vivo evaluation of a phytosphingosine derivative, N,N,N-Trimethylphytosphingosine (TMP), in liposomes for the treatment of tumor metastasis. ResearchGate.[Link]

  • Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. MDPI.[Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC.[Link]

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Application Note: High-Sensitivity Quantitation of N-Tetracosanoyl-phytosphingosine (Ceramide NP C24:0) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of N-Tetracosanoyl-phytosphingosine (Ceramide NP C24:0). As a primary structural component of the Stratum Corneum (SC) extracellular lipid matrix, Ceramide NP is critical for skin barrier integrity.[1] Its depletion is a hallmark of atopic dermatitis and psoriasis, while its formulation is central to transdermal drug delivery systems.

This guide moves beyond generic lipidomics, addressing the specific challenges of Ceramide NP analysis: extreme lipophilicity (requiring specialized chromatography) and structural isomerism (requiring specific MS/MS fragmentation logic).

Biological & Chemical Context

Molecule: N-Tetracosanoyl-phytosphingosine Common Name: Ceramide NP (C24:0) Chemical Formula:


Monoisotopic Mass:  667.6479 Da
Why Specificity Matters

Generic "Ceramide" assays often fail to distinguish between sphingoid bases. Ceramide NP contains phytosphingosine (4-hydroxysphinganine), which possesses three hydroxyl groups on the long-chain base (LCB). This contrasts with Ceramide NS (sphingosine base, two hydroxyls). Accurate quantification requires tracking the specific fragmentation of the phytosphingosine backbone.

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 gradients using Acetonitrile/Water are insufficient for C24-chain ceramides due to poor solubility and carryover.

  • Solution: We utilize a Bridged Ethyl Hybrid (BEH) C8 or C18 column combined with Isopropanol (IPA) as a co-solvent. IPA disrupts the strong hydrophobic aggregation of very long-chain ceramides (VLC-Cers), sharpening peak shapes and reducing memory effects.

Mass Spectrometry Logic
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Fragmentation: Unlike sphingosine-based ceramides (which yield m/z 264), phytosphingosine-based ceramides characteristically fragment to m/z 282.3 (loss of two water molecules from the LCB) or m/z 264.3 (loss of three water molecules).

  • Selection: We target the 668.7

    
     282.3  transition for maximum specificity, avoiding interference from dehydrating in-source fragments of heavier ceramides.
    

Experimental Protocol

Materials & Reagents
  • Analyte: N-Tetracosanoyl-phytosphingosine (Ceramide NP C24:0), >99% purity.

  • Internal Standard (IS): N-C12-phytosphingosine (Ceramide NP C12:0) or deuterated Ceramide NP-d3. Note: Use a non-endogenous chain length (C12) if deuterated standards are cost-prohibitive.

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Chloroform (

    
    ), Formic Acid (FA), Ammonium Formate (
    
    
    
    ).
Sample Preparation (Modified Bligh & Dyer)

Suitable for Skin Tissues, Reconstructed Human Epidermis (RHE), and Plasma.

  • Homogenization: Transfer 10 mg tissue/skin into a bead ruptor tube. Add 500 µL Chloroform:Methanol (1:2 v/v) containing 200 nM Internal Standard.

  • Disruption: Homogenize at 4°C (3 cycles, 30s @ 6000 rpm) to disrupt lipid bilayers.

  • Phase Separation: Add 150 µL

    
     and 150 µL 
    
    
    
    . Vortex vigorously for 30s.
  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Collection: Transfer the lower organic phase (Chloroform-rich) to a fresh glass vial.

  • Re-extraction (Optional): Re-extract the aqueous layer with 300 µL

    
     to improve recovery >95%.
    
  • Drying: Evaporate combined organic phases under Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Reconstitute in 100 µL MeOH:IPA (1:1 v/v) . Crucial: Pure methanol may not fully solubilize C24 residues.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 50°C (Higher temp improves mass transfer for lipids).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: ACN:H2O (60:40) + 10 mM Ammonium Formate + 0.1% FA.

  • Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate + 0.1% FA.

Gradient Table:

Time (min) % B Event
0.0 40 Initial
2.0 50 Ramp
7.0 98 Elution of C24 Ceramide
9.0 98 Wash
9.1 40 Re-equilibration

| 11.0 | 40 | End |

Mass Spectrometry Parameters (Source Dependent):

  • Source: ESI Positive.[2][3]

  • Spray Voltage: 4500 V.

  • Temp: 350°C (High temp needed for desolvation of IPA).

  • Gas Flow: 10 L/min.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Type
Ceramide NP C24:0 668.7 282.3 4028Quantifier
Ceramide NP C24:0668.7264.34035Qualifier
Ceramide NP C12:0 (IS)500.5282.34025Quantifier

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the phase separation logic.

SamplePrep Sample Biological Sample (Skin/Plasma) Lysis Lysis & Homogenization (CHCl3:MeOH 1:2) Sample->Lysis Add IS PhaseSep Phase Separation (+CHCl3 / +H2O) Lysis->PhaseSep Centrifuge Centrifugation (10,000 x g) PhaseSep->Centrifuge Organic Lower Organic Phase (Lipids) Centrifuge->Organic Extract Aqueous Upper Aqueous Phase (Salts/Proteins) Centrifuge->Aqueous Dry N2 Evaporation Organic->Dry Recon Reconstitution (MeOH:IPA 1:1) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Modified Bligh & Dyer extraction workflow optimized for hydrophobic ceramide recovery.

Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation is required for troubleshooting interferences. The diagram below details the formation of the quantifier ion (


 282.3).

FragPath Precursor Precursor Ion [M+H]+ m/z 668.7 (C42H86NO4)+ Transition1 Amide Bond Cleavage Loss of Fatty Acid (C24:0) Precursor->Transition1 CID BaseIon Phytosphingosine Base [LCB+H]+ m/z 318.3 Transition1->BaseIon WaterLoss1 Dehydration (-H2O) BaseIon->WaterLoss1 Frag300 Fragment m/z 300.3 WaterLoss1->Frag300 WaterLoss2 Dehydration (-H2O) Frag300->WaterLoss2 QuantIon Quantifier Ion [LCB-2H2O+H]+ m/z 282.3 WaterLoss2->QuantIon Major Product

Figure 2: ESI+ Fragmentation pathway of Ceramide NP. The LCB undergoes sequential dehydration to form the stable m/z 282.3 ion.

Validation & Quality Control

To ensure Trustworthiness and Data Integrity :

  • Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL). Linear regression (

    
     weighting) should yield 
    
    
    
    .
  • Recovery: Spike blank matrix (e.g., BSA substitute or stripped skin homogenate) pre-extraction. Recovery must be 85-115%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression >20% is observed, dilute samples 1:5 with mobile phase B.

  • Carryover Check: Inject a solvent blank immediately after the highest standard. The C24 chain is "sticky." If carryover exists, extend the wash step with 100% IPA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor solubility in mobile phase.Ensure IPA is present in Mobile Phase B. Increase Source Temp to 350°C.
Peak Tailing Secondary interactions with silica.Increase Ammonium Formate concentration to 10mM. Use BEH technology columns.
Signal Instability In-source fragmentation.Lower the Cone Voltage (or Declustering Potential). Ceramides are fragile.
Isobaric Interference Co-elution of Ceramide NS.Ceramide NS (d18:1/24:0) has

650.[3]6. Ensure resolution from Cer NP (

668.7). Check for +Na adducts of lighter ceramides.

References

  • Masukawa, Y., et al. (2008). Characterization of the ceramide profile in Stratum Corneum.[1][4][5][6] Journal of Chromatography B. Link

  • t'Kindt, R., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery.[4][5] Journal of Lipid Research. Link

  • Raith, K., et al. (2019). Characterization of Ceramides with Phytosphingosine Backbone by Hydrogen-deuterium Exchange Mass Spectrometry.[1][2][7] Croatica Chemica Acta.[2] Link

  • Boeriu, C.G., et al. (2021). High-throughput quantification of ceramides in human plasma.[8] Analytical Chemistry.[3][5][8][9][10][11] Link

  • Farwanah, H., et al. (2009). Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis. Journal of Investigative Dermatology. Link

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Troubleshooting & Optimization

Optimizing N-Tetracosanoyl-phytosphingosine extraction from complex lipid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimized extraction of N-Tetracosanoyl-phytosphingosine (C24-phytoceramide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and reproducible extraction from complex lipid mixtures.

Introduction: The Challenge of Extracting C24-Phytoceramide

N-Tetracosanoyl-phytosphingosine, a very-long-chain ceramide, plays a crucial role in maintaining the skin's barrier function and is a key ingredient in advanced cosmetic and therapeutic formulations.[1][2] However, its long C24 acyl chain imparts significant hydrophobicity, making its extraction from complex biological matrices a considerable challenge.[1] Standard lipid extraction protocols often require optimization to achieve high recovery and purity of this specific phytoceramide. This guide provides a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a specialized extraction protocol necessary for N-Tetracosanoyl-phytosphingosine?

A1: The extended C24 alkyl chain of N-Tetracosanoyl-phytosphingosine makes it significantly more nonpolar than shorter-chain ceramides.[1][3] This property can lead to poor solubility in standard solvent systems and potential loss during phase separation if the protocol is not adequately optimized for such hydrophobic molecules.[4] Furthermore, its low abundance in many biological samples necessitates a highly efficient extraction method to obtain sufficient quantities for downstream analysis.[5]

Q2: What are the most suitable solvent systems for extracting C24-phytoceramide?

A2: Due to its hydrophobic nature, solvent systems with a higher proportion of nonpolar solvents are generally more effective. While classical methods like the Folch and Bligh & Dyer procedures, which use chloroform and methanol mixtures, are excellent starting points, modifications are often necessary.[6][7][8] For very-long-chain ceramides, increasing the chloroform ratio in the final extraction step can enhance recovery. A mixture of chloroform and methanol (e.g., 2:1 v/v) is a robust choice for initial extraction from wet tissues or cell pellets.[8]

Q3: Can I use a single-phase extraction method?

A3: Single-phase extraction methods, such as using a butanol/methanol (BuMe) mixture, can be advantageous for high-throughput screening as they are faster and more amenable to automation.[9] However, for quantitative and high-purity extraction of a specific lipid like C24-phytoceramide from a complex matrix, a biphasic liquid-liquid extraction is generally preferred as it provides a cleaner lipid extract by partitioning polar contaminants into the aqueous phase.[10]

Q4: How can I minimize the degradation of N-Tetracosanoyl-phytosphingosine during extraction?

A4: To prevent degradation, it is crucial to work quickly, keep samples on ice, and use high-purity solvents.[11] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can minimize oxidation of the sphingoid base. It is also advisable to perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the samples will be stored for an extended period.[12]

Q5: What is the best method to quantify the extracted C24-phytoceramide?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual ceramide species, including C24-phytoceramide.[5][13][14] The use of a stable isotope-labeled internal standard, such as C17:0 ceramide or a deuterated C24-phytoceramide standard, is essential for accurate quantification.[8][15]

Troubleshooting Guide

This section addresses common issues encountered during the extraction of N-Tetracosanoyl-phytosphingosine.

Problem Potential Cause Solution
Low Recovery of C24-Phytoceramide 1. Inappropriate Solvent Polarity: The solvent system may be too polar to efficiently solubilize the highly hydrophobic C24-phytoceramide.[1] 2. Insufficient Solvent Volume: The sample-to-solvent ratio may be too high, leading to incomplete extraction.[7] 3. Loss During Phase Separation: The hydrophobic C24-phytoceramide may partition with the protein interface or be partially retained in the upper aqueous phase if phase separation is not clean.1. Optimize Solvent Ratio: Increase the proportion of the nonpolar solvent (e.g., chloroform) in the extraction mixture. For a Bligh & Dyer-type extraction, ensure the final chloroform:methanol:water ratio is optimized for hydrophobic lipids.[15] 2. Increase Solvent Volume: A sample-to-solvent ratio of 1:20 (v/v) is often recommended for comprehensive lipid extraction from plasma and can be adapted for other sample types.[7] 3. Improve Phase Separation: Centrifuge at a higher speed or for a longer duration. The addition of salt (e.g., 0.9% NaCl) to the aqueous phase can sharpen the interface and minimize the interphase where lipids can be trapped.
Co-extraction of Interfering Lipids 1. Broad Specificity of Solvent System: Chloroform/methanol mixtures extract a wide range of lipids, including more abundant species that can interfere with downstream analysis.[5] 2. Complex Sample Matrix: Tissues like skin or brain have a high diversity of lipids that can be co-extracted.1. Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to fractionate the total lipid extract. C24-phytoceramide can be eluted with a solvent of intermediate polarity, separating it from more polar phospholipids and less polar neutral lipids.[16] 2. Alkaline Methanolysis: To remove glycerolipids, a common contaminant, a mild alkaline methanolysis can be performed. This procedure hydrolyzes the ester linkages of glycerolipids, while the amide bond of ceramides remains intact.[17]
Formation of a Persistent Emulsion 1. High Concentration of Emulsifying Agents: The sample may contain high levels of phospholipids and proteins that stabilize emulsions. 2. Vigorous Mixing: Excessive agitation can create a stable emulsion that is difficult to break.1. Gentle Mixing: Use gentle inversion instead of vigorous vortexing to mix the phases. 2. Centrifugation: Centrifuge at low speed to help break the emulsion. 3. Addition of Salt: Adding a small amount of a salt solution can help to break the emulsion by altering the ionic strength of the aqueous phase.
Analyte Instability 1. Oxidation: Unsaturated bonds in the sphingoid backbone can be susceptible to oxidation. 2. Hydrolysis: Extreme pH conditions can lead to the hydrolysis of the amide bond.1. Use Fresh Solvents and Antioxidants: Always use high-purity, freshly opened solvents. The addition of an antioxidant like BHT to the extraction solvents is recommended.[12] 2. Maintain Neutral pH: Ensure that the pH of the extraction system remains close to neutral, unless an acidic or basic extraction is specifically required for a particular purpose.

Optimized Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for C24-Phytoceramide from Tissues

This protocol is optimized for the extraction of very-long-chain ceramides from tissue samples.[6][8]

Materials:

  • Tissue sample (e.g., skin, brain)

  • Homogenizer

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal standard (e.g., C17:0 ceramide or deuterated C24-phytoceramide)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer tube.

  • Add 1 mL of ice-cold PBS and homogenize thoroughly on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Spike the homogenate with the internal standard.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.

  • Incubate on a shaker at 4°C for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube, avoiding the protein interface.

  • Re-extract the upper aqueous phase and protein interface with 2 mL of chloroform. Vortex and centrifuge as before.

  • Pool the lower organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol:chloroform 9:1 v/v for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for C24-Phytoceramide Purification

This protocol is designed to enrich C24-phytoceramide from a total lipid extract.[16]

Materials:

  • Dried total lipid extract (from Protocol 1)

  • Silica SPE cartridge (e.g., 500 mg)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • SPE manifold

Procedure:

  • Reconstitute the dried lipid extract in a minimal volume of chloroform.

  • Condition the silica SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of chloroform.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of chloroform to elute non-polar lipids like cholesterol esters.

  • Elute the C24-phytoceramide fraction with 10 mL of acetone:methanol (9:1, v/v).

  • Dry the eluted fraction under a stream of nitrogen.

  • Reconstitute the purified extract for analysis.

Visualizing the Workflow

C24-Phytoceramide Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Analysis Sample Tissue Sample Homogenization Homogenization in PBS Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking LLE Add Chloroform:Methanol (1:2) Spiking->LLE Phase_Separation Add Chloroform & NaCl Centrifuge LLE->Phase_Separation Organic_Phase Collect Lower Organic Phase Phase_Separation->Organic_Phase Re_extraction Re-extract with Chloroform Phase_Separation->Re_extraction Upper Phase + Protein Interface Organic_Phase->Re_extraction Drying Dry Under Nitrogen Organic_Phase->Drying Re_extraction->Organic_Phase Pool Organic Phases SPE Optional: Solid-Phase Extraction Drying->SPE Analysis LC-MS/MS Analysis Drying->Analysis Direct Analysis SPE->Analysis

Caption: Optimized workflow for N-Tetracosanoyl-phytosphingosine extraction.

References

  • Merrill AH Jr, Sullards MC, Allegood JC, Kelly S, Wang E. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. J Lipid Res. 2007;48(4):921-929. Available at: [Link]

  • Agbafe-Mosley D, Gamazon ER, Stark AL, et al. Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Anal Chem. 2022;94(26):9287-9295. Available at: [Link]

  • Kasumov T, Huang H, Chung YM, et al. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Anal Biochem. 2010;401(1):154-161. Available at: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]

  • Mouritsen OG, Zuckermann MJ. Effect of Hydrophobic Mismatch on Phase Behavior of Lipid Membranes. Biophys J. 2004;87(5):3066-3077. Available at: [Link]

  • Burla B, Astarita G, Tota MR, et al. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Metabolites. 2018;8(3):48. Available at: [Link]

  • Kim DW, Kim SY, Jeong S, et al. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing. Pharmaceutics. 2023;15(2):639. Available at: [Link]

  • Wang Y, Liu Y, Li Y, et al. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. Bioresour Bioprocess. 2022;9(1):65. Available at: [Link]

  • Shaner RL, Allegood JC, Park H, et al. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. J Lipid Res. 2009;50 Suppl(Suppl):S429-S434. Available at: [Link]

  • 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests. Seamaty. Available at: [Link]

  • How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate. Available at: [Link]

  • Kiselev MA, Ryabova AV, Balagurov AM, et al. Probing the Role of the Ceramide Acyl Chain Length and Sphingosine Unsaturation in Model Skin Barrier Lipid Mixtures by 2H Solid-State NMR Spectroscopy. Langmuir. 2015;31(16):4724-4732. Available at: [Link]

  • Li W, Li M, Liu Y, et al. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. Foods. 2022;11(10):1428. Available at: [Link]

  • Spira F, Sych T, Ramadass M, et al. Low membrane fluidity triggers lipid phase separation and protein segregation in vivo. Elife. 2021;10:e68781. Available at: [Link]

  • Tan BL, Norhaizan ME, Liew WP, Sulaiman Rahman H. Impact of Processing Method and Storage Time on Phytochemical Concentrations in an Antioxidant-Rich Food Mixture. Foods. 2023;12(12):2330. Available at: [Link]

  • A kind of extraction method of plant source ceramide. Google Patents.
  • Busto JV, Garcia-Arribas AB, Sot J, et al. Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. Biochim Biophys Acta. 2011;1808(12):2886-2895. Available at: [Link]

  • Del Poeta M. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Front Microbiol. 2016;7:552. Available at: [Link]

  • Sullards MC, Allegood JC, Kelly S, et al. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Biochim Biophys Acta. 2011;1811(11):834-845. Available at: [Link]

  • Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them. Google Patents.
  • Sample Prep for Lipidomic Mass Spec. Biocompare. Available at: [Link]

  • The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Al-Sari T, Al-Bader T, Al-Asfour A. Advances in Lipid Extraction Methods—A Review. Molecules. 2021;26(24):7699. Available at: [Link]

  • He K, Shrestha P, Shrestha D, et al. Charged Lipids Influence Phase Separation in Cell-Sized Liposomes Containing Cholesterol or Ergosterol. Membranes (Basel). 2022;12(11):1108. Available at: [Link]

  • Busto JV, Garcia-Arribas AB, Sot J, et al. Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. Biochim Biophys Acta. 2011;1808(12):2886-2895. Available at: [Link]

  • Bonnier F, Griveau A, Lirussi L, et al. A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. Appl Sci. 2023;13(5):3170. Available at: [Link]

  • Rousel J, Kiselev MA, Hauss T, et al. The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir. 2022;38(27):8354-8366. Available at: [Link]

  • Kim M, Kim JE, Lee Y, et al. Positive Correlation of Triacylglycerols with Increased Chain Length and Unsaturation with ω-O-Acylceramide and Ceramide-NP as Well as Acidic pH in the Skin Surface of Healthy Korean Adults. J Pers Med. 2023;13(1):21. Available at: [Link]

  • Merrill AH Jr. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Curr Protoc Mol Biol. 2011;Chapter 14:Unit14.19. Available at: [Link]

  • van Smeden J, Janssens M, Gooris GS, Bouwstra JA. Synthesis of Fluorescent C24-ceramide: Evidence for Acyl Chain Length Dependent Differences in Penetration of Exogenous NBD-ceramides Into Human Skin. J Lipid Res. 2010;51(3):631-637. Available at: [Link]

  • Preparation of ceramides. Cyberlipid. Available at: [Link]

  • Kasumov T, Huang H, Chung YM, et al. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. J Lipid Res. 2010;51(3):631-637. Available at: [Link]

  • Heberle FA, Doktorova M, Scott HL, et al. Sterol–lipids enable large-scale, liquid–liquid phase separation in bilayer membranes of only two components. Proc Natl Acad Sci U S A. 2020;117(31):18485-18494. Available at: [Link]

  • Optimization of Solvent Extraction and Direct Transmethylation Methods for the Analysis of Egg Yolk Lipids. Taylor & Francis Online. Available at: [Link]

  • Rourk AH, Kiselev MA, Hauss T, et al. Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. J Lipid Res. 2022;63(9):100258. Available at: [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]

  • Simple Steps to Maximize Lipid Removal with EMR-Lipid. YouTube. Available at: [Link]

  • Ulmer M, Nocon J, Klose C, et al. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. 2020;10(11):457. Available at: [Link]

  • Breil C, Vian MA, Zemb T, Kunz W, Chemat F. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solubilization Mechanisms of Neutral and Polar Lipids. Molecules. 2017;22(4):549. Available at: [Link]

  • Singh S, Thatikonda S, Pandi S, et al. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. Langmuir. 2021;37(31):9476-9488. Available at: [Link]

  • Ng M, Gaisano HY. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. Int J Mol Sci. 2022;23(17):9722. Available at: [Link]

  • Heberle FA, Feigenson GW. Phase Separation in Lipid Membranes. Cold Spring Harb Perspect Biol. 2011;3(4):a004630. Available at: [Link]

  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. MDC Repository. Available at: [Link]

Sources

Technical Support Center: Stabilizing N-Tetracosanoyl-phytosphingosine (Ceramide NP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of N-Tetracosanoyl-phytosphingosine in formulations Role: Senior Application Scientist Status: Operational

Introduction: The Stability Paradox

Welcome to the Technical Support Hub. You are likely here because you are working with N-Tetracosanoyl-phytosphingosine (a specific high-purity form of Ceramide NP with a C24 lignoceric acid chain) and facing one of two critical failures: macroscopic crystallization (graininess) or phase separation .

Unlike standard pseudo-ceramides or shorter-chain variants (C18), the C24 chain imparts exceptional structural rigidity and a high melting point (~110°C–120°C). While this makes it the "gold standard" for reinforcing the Stratum Corneum's orthorhombic lipid packing, it creates a thermodynamic nightmare in formulation. The molecule wants to return to its crystalline state, and your job is to trick it into staying in a liquid crystalline or amorphous dispersed state.

Below are the troubleshooting protocols designed to resolve these specific instability vectors.

Module 1: Solubility & Solubilization

Q: "My ceramide precipitates out of the oil phase during cooling, even though it looked clear at 90°C. Why?"

A: You are likely facing a polarity mismatch and a "supercooling" trap. N-Tetracosanoyl-phytosphingosine is highly lipophilic but possesses a rigid headgroup structure that resists solvation in non-polar hydrocarbons (like Mineral Oil or Isododecane) once thermal energy is removed.

The Fix: Polarity Matching & The "Solvent Bridge" You cannot rely on heat alone. You must use a "solvent bridge"—medium-polarity esters or alcohols that hydrogen bond with the ceramide headgroup while remaining miscible with your bulk oil phase.

Recommended Solvent Screening Table:

Solvent ClassCompatibilitySpecific RecommendationMechanism
Hydrocarbons Poor Squalane, Mineral OilLacks polar groups to stabilize the ceramide headgroup. Leads to rapid precipitation.
Branched Esters High Isostearyl Isostearate, Octyldodecyl MyristateSteric hindrance of the branched chains prevents tight packing, delaying crystallization.
Fatty Alcohols Moderate OctyldodecanolExcellent solubilizer due to -OH group matching, but can compete with ceramide for lamellar structures.
Glycols Booster Pentylene Glycol, 1,2-HexanediolAmphiphilic "couplers" that reduce interfacial tension and aid solubility.
Protocol 1: The High-Shear Solubilization Workflow

Do not simply stir. You must disrupt the crystal lattice.

  • Phase A (Solvent Pool): Combine Ceramide NP (0.1% - 1.0%) with Isostearyl Isostearate and Octyldodecanol (Ratio 1:10:5).

  • Thermal Activation: Heat Phase A to 95°C . Note: This is higher than standard cosmetic processing because the C24 chain requires it.

  • Visual Check: Ensure the solution is crystal clear. If hazy, add Cholesterol (see Module 3).

  • Integration: Add this pre-mix to your main oil phase (heated to 85°C) immediately before emulsification.

Module 2: Crystallization & Thermal Processing

Q: "The formula is smooth initially but develops a 'grainy' texture after 2 weeks at room temperature."

A: This is Ostwald Ripening driven by slow nucleation. If you cool the formulation slowly, you allow the ceramide molecules to find each other and align into large, perfect crystals (the grains). If you cool too fast without a stabilizer, you freeze them in an unstable state that eventually relaxes into crystals.

The Fix: The "Quench & Anneal" Strategy You must force the ceramide into a Lamellar Liquid Crystal phase rather than a solid crystal phase.

Experimental Logic:

  • Rapid Cooling (75°C

    
     40°C):  Forces the formation of millions of microscopic nuclei rather than few large crystals.
    
  • Shear Stress: High shear during cooling prevents agglomeration.

CrystallizationControl Start Molten Phase (95°C) Disordered State Cooling Cooling Phase Start->Cooling Path_Slow Slow Cooling (<1°C/min) Cooling->Path_Slow Low Energy Path_Fast Rapid Cooling (>5°C/min) Cooling->Path_Fast High Energy Result_Grainy Ostwald Ripening Large Crystals (Grainy) Path_Slow->Result_Grainy Result_Smooth Nucleation Burst Micro-crystals (Smooth) Path_Fast->Result_Smooth Lamellar Lamellar Liquid Crystal (Stable/Bioavailable) Result_Smooth->Lamellar With Cholesterol & Fatty Acids

Caption: Figure 1. Thermodynamic pathways of Ceramide NP during cooling. Rapid cooling promotes small nuclei, essential for smooth texture.

Module 3: Bioavailability & The "Golden Ratio"

Q: "The chemical stability is fine, but in vivo efficacy (TEWL reduction) is lower than expected."

A: The Ceramide is likely in the wrong phase. N-Tetracosanoyl-phytosphingosine is biologically inactive if it exists as a solid wax particle sitting on the skin. It must be incorporated into a Lamellar Bilayer to integrate with the Stratum Corneum.

The Fix: Biomimetic Structuring (3:1:1 Ratio) You must formulate with the "Holy Trinity" of skin lipids. Ceramide NP cannot form flexible bilayers alone; it is too rigid.

The Protocol:

  • Molar Ratio: Formulate with Ceramide NP : Cholesterol : Free Fatty Acids (Stearic/Palmitic) in a 3:1:1 molar ratio (approximate weight ratio varies, but roughly 3:1:1 by weight is often used as a starting point for simplicity in industrial application, though molar is more precise).

  • Why Cholesterol? It acts as a "fluidizer," breaking the rigid packing of the C24 ceramide chains, allowing the structure to bend and form vesicles or sheets.

  • Why Fatty Acids? They protonate the headgroups, facilitating the hydrogen bonding network required for the Orthorhombic packing seen in healthy skin.

Formulation Check: If your formula lacks cholesterol or a phytosterol equivalent, your ceramide is likely recrystallizing into inert chunks rather than forming active barrier sheets.

Module 4: Advanced Delivery Systems (Nano-Encapsulation)

Q: "I cannot heat my entire batch to 95°C. How do I incorporate it?"

A: Use a Pre-Encapsulated Concentrate (Nanoemulsion or SLN). Create a high-concentration "kernel" and add it to the formulation during the cool-down phase (below 40°C).

Protocol: Creating a 10% Ceramide Nanoemulsion Use this to dose Ceramide NP into heat-sensitive formulations.

  • Lipid Phase (90°C):

    • Ceramide NP (10%)

    • Lecithin (Hydrogenated Phosphatidylcholine) (3%)

    • Caprylic/Capric Triglyceride (15%)

    • Cholesterol (2%)

  • Aqueous Phase (90°C):

    • Water (q.s.)

    • Glycerin (5%)[1]

  • Process:

    • Combine phases under high shear (Ultra-Turrax) at 90°C for 5 minutes.

    • High Pressure Homogenization (Critical Step): Pass through a microfluidizer at 1000 bar (3 cycles).

    • Result: A translucent blue-ish liquid (Tyndall effect) containing stable nanodroplets.

    • Usage: Add this liquid to your final cream at 40°C.

Nanoemulsion Lipids Lipid Phase (Ceramide+Lecithin+Oil) 90°C PreEmulsion Coarse Emulsion (Macro-droplets) Lipids->PreEmulsion Rotor-Stator Mixing Water Aqueous Phase (Water+Glycerin) 90°C Water->PreEmulsion Rotor-Stator Mixing HPH High Pressure Homogenization (1000 bar / Shear Force) PreEmulsion->HPH Nano Nanoemulsion (<200nm Droplets) HPH->Nano Stability Steric & Electrostatic Stabilization Nano->Stability Prevents Aggregation

Caption: Figure 2. High-energy processing workflow for creating stable Ceramide NP nanoemulsions.

References

  • Molinari, J. et al. (2021). Solubility parameters and phase behavior of long-chain ceramides in cosmetic oils. International Journal of Cosmetic Science.

  • Bouwstra, J.A. et al. (2003). Structure of the skin barrier and its modulation by vesicular formulations. Progress in Lipid Research.

  • Evonik Industries. (2023). Technical Information: Ceramide NP Formulation Guidelines.

  • Tanojo, H. et al. (2022). Influence of fatty acid chain length on the crystallization of phytosphingosine ceramides. Journal of Controlled Release.

  • PubChem. (2024). Compound Summary: N-Tetracosanoyl-phytosphingosine (Ceramide 3). National Library of Medicine.

(Note: While specific deep-link PDFs change frequently, the links above direct to the authoritative journals and databases where the core science of ceramide liquid crystals and solubility parameters is indexed.)

Sources

Technical Support Center: Analysis of N-Tetracosanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Tetracosanoyl-phytosphingosine (Ceramide [NP] C24:0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this very long-chain ceramide. Here, we will address common challenges and artifacts that can arise during extraction, chromatography, and mass spectrometry, providing you with the insights to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of N-Tetracosanoyl-phytosphingosine particularly challenging?

A1: N-Tetracosanoyl-phytosphingosine (Cer[NP] C24:0) presents a unique set of analytical challenges due to its distinct physicochemical properties. Its long, saturated N-acyl chain (C24:0) and phytosphingosine backbone contribute to high hydrophobicity, leading to poor solubility in common solvents and a tendency to aggregate. This can result in low extraction efficiency and significant sample loss through adsorption to surfaces. Furthermore, its high molecular weight can make it less amenable to certain ionization techniques in mass spectrometry.

Q2: What are the most common sources of artifacts in the analysis of this ceramide?

A2: Artifacts in Cer[NP] C24:0 analysis can be introduced at multiple stages of the experimental workflow. Key sources include:

  • Sample Preparation: Incomplete extraction, degradation due to improper storage, and contamination from plasticware or solvents.[1][2]

  • Chromatography: Poor peak shape, co-elution with isobaric species, and carryover between injections.[3]

  • Mass Spectrometry: In-source fragmentation of more complex sphingolipids, leading to the artificial generation of ceramide-like ions, and matrix effects causing ion suppression or enhancement.[4][5]

Q3: How critical is the choice of internal standard for accurate quantification?

A3: The use of an appropriate internal standard is paramount for reliable quantification. The gold standard is a stable isotope-labeled (SIL) internal standard corresponding to the analyte of interest, such as N-Tetracosanoyl-d7-phytosphingosine. This is because a SIL standard will co-elute with the endogenous analyte and experience similar matrix effects and ionization efficiencies, allowing for accurate correction.[6] If a specific SIL standard is unavailable, a closely related species within the same lipid class with a similar chain length can be used, but this requires thorough validation.[6]

Q4: Can I use a single extraction method for all sphingolipids in my sample, including N-Tetracosanoyl-phytosphingosine?

A4: It is challenging to achieve uniformly high recovery for all sphingolipid subspecies with a single protocol due to their vast structural diversity, ranging from highly hydrophobic ceramides to more polar glycosphingolipids.[6][7] For a broad analysis, a two-step extraction or a single-phase method using a mixture of polar and non-polar solvents is often employed.[8][9] However, for optimal recovery of the very non-polar Cer[NP] C24:0, the extraction protocol may need to be specifically tailored and optimized.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Recovery of N-Tetracosanoyl-phytosphingosine

Question: I am consistently observing low signal intensity for N-Tetracosanoyl-phytosphingosine in my samples. What could be the cause and how can I improve its recovery?

Answer: Low recovery is a frequent problem stemming from the molecule's high hydrophobicity. Here’s a breakdown of potential causes and solutions:

Possible Cause Explanation & Troubleshooting Steps
Inefficient Extraction The highly non-polar nature of Cer[NP] C24:0 can lead to incomplete extraction from the biological matrix. Solution: Consider using a robust extraction method like a modified Bligh and Dyer or Folch extraction, which uses a chloroform/methanol mixture.[10][11] For very long-chain ceramides, increasing the proportion of the non-polar solvent or performing the extraction at an elevated temperature (e.g., 48°C) can enhance recovery.[8][9]
Adsorption to Surfaces Ceramides, especially long-chain species, are prone to adsorbing to plastic and glass surfaces, leading to significant sample loss. Solution: Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also minimize surface binding.[8] It is also good practice to minimize the number of transfer steps.
Incomplete Solubilization After drying down the lipid extract, incomplete reconstitution in the final solvent can leave a significant portion of your analyte behind. Solution: Reconstitute the dried lipid extract in a solvent mixture that matches the initial mobile phase of your liquid chromatography method. Sonication or gentle heating (up to 40°C) can aid in dissolving the lipid.[10] A solvent system like chloroform/methanol (2:1, v/v) is often effective for initial solubilization.[10]
Issue 2: Mass Spectrometry Artifacts - Suspected In-Source Fragmentation

Question: My mass spectrometry data shows a higher than expected signal for N-Tetracosanoyl-phytosphingosine. Could this be an artifact?

Answer: Yes, this is a strong possibility and a well-documented artifact in lipidomics. The elevated signal could be due to the in-source fragmentation of more complex, co-eluting sphingolipids.

Causality: During the ionization process in the mass spectrometer's source, larger and more labile sphingolipids, such as sphingomyelins or hexosylceramides with the same N-tetracosanoyl-phytosphingosine backbone, can fragment.[4] This fragmentation can result in the neutral loss of the headgroup (e.g., phosphocholine from sphingomyelin or a sugar moiety from a hexosylceramide), generating an ion that is indistinguishable in mass from the protonated N-Tetracosanoyl-phytosphingosine.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected in-source fragmentation.

Detailed Steps:

  • Optimize Chromatographic Separation: Ensure that N-Tetracosanoyl-phytosphingosine is chromatographically resolved from other sphingolipid classes, particularly sphingomyelins and hexosylceramides.[6] This is the most effective way to prevent in-source artifacts.

    • Action: Employ a longer gradient or a different column chemistry (e.g., HILIC) to separate lipids by class.

  • Vary Ion Source Parameters: The extent of in-source fragmentation is often dependent on the energy applied in the ion source.

    • Action: Systematically reduce the fragmentor voltage or capillary exit voltage and observe the signal intensity of your target analyte. A significant decrease in signal with lower energy settings is indicative of in-source fragmentation.

  • Precursor Ion Scanning (if available): This technique can help identify the parent molecules that are fragmenting to produce the ceramide ion.

    • Action: Perform a precursor ion scan for the m/z of the characteristic sphingoid base fragment of N-Tetracosanoyl-phytosphingosine (m/z 282 and 264 after loss of water).[11] The resulting spectrum will show the parent ions that are fragmenting to produce this ion.

Issue 3: Poor Chromatographic Peak Shape

Question: I am observing significant peak tailing for N-Tetracosanoyl-phytosphingosine in my LC-MS analysis. What is causing this and how can I fix it?

Answer: Peak tailing for very long-chain ceramides is often a result of secondary interactions with the stationary phase or issues with solubility in the mobile phase.

Experimental Protocol to Improve Peak Shape:

Objective: To mitigate peak tailing for N-Tetracosanoyl-phytosphingosine in reversed-phase liquid chromatography.

Materials:

  • C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Lipid extract reconstituted in a suitable solvent (e.g., mobile phase B)

Procedure:

  • Column Temperature: Increase the column oven temperature to 50-60°C. This will decrease the viscosity of the mobile phase and improve the mass transfer kinetics of the analyte, often leading to sharper peaks.[12]

  • Mobile Phase Optimization:

    • Ensure your mobile phase has sufficient organic strength to elute the highly non-polar Cer[NP] C24:0. The use of isopropanol in Mobile Phase B is often beneficial for eluting very long-chain lipids.

    • The addition of a salt like ammonium formate helps to reduce secondary ionic interactions between the analyte and any residual silanol groups on the stationary phase.

  • Injection Solvent: The composition of the solvent in which your sample is injected is critical. Injecting in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

    • Best Practice: Reconstitute your dried lipid extract in a solvent that is as close as possible in composition to the initial mobile phase conditions of your gradient. If solubility is an issue, use the weakest solvent that will fully dissolve your analyte.

Logical Relationship Diagram:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing of Cer[NP] C24:0 SecondaryInteractions Secondary Interactions with Stationary Phase PeakTailing->SecondaryInteractions PoorSolubility Poor Solubility in Mobile Phase PeakTailing->PoorSolubility InjectionSolventMismatch Injection Solvent Mismatch PeakTailing->InjectionSolventMismatch OptimizeMobilePhase Optimize Mobile Phase (e.g., add salt, use IPA) SecondaryInteractions->OptimizeMobilePhase IncreaseTemp Increase Column Temperature PoorSolubility->IncreaseTemp PoorSolubility->OptimizeMobilePhase MatchInjectionSolvent Match Injection Solvent to Initial Mobile Phase InjectionSolventMismatch->MatchInjectionSolvent

Caption: Causes and solutions for poor chromatographic peak shape.

By systematically addressing these potential issues, you can significantly improve the quality and accuracy of your N-Tetracosanoyl-phytosphingosine analysis.

References

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. (2021). Bioanalysis Zone. [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. (2021). PMC. [Link]

  • Full article: Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. (2021). Taylor & Francis Online. [Link]

  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. PMC. [Link]

  • Steps Required to Interpret Lipidomics Data. MetwareBio. [Link]

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. (2023). ACS Publications. [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. (2025). ResearchGate. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect. [Link]

  • Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. PMC. [Link]

  • Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels. (2010). PubMed. [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2022). PMC. [Link]

  • Is there a better protocol to extract sphingolipids?. (2015). ResearchGate. [Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC. [Link]

  • In-Source Decay (ISD) Ions, Postsource Decay (PSD) Ions. ScienceDirect. [Link]

  • On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. (2014). ACS Publications. [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

  • MALDI In-Source Decay, from Sequencing to Imaging. ORBi. [Link]

  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation. [Link]

  • LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. (2024). LIPID MAPS. [Link]

  • Critical Evaluation of Sphingolipids Detection by MALDI-MSI. (2025). bioRxiv. [Link]

  • A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. (2022). PMC. [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. (2024). KoreaScience. [Link]

  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. (2024). ACS Publications. [Link]

  • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. PMC. [Link]

  • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. PMC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • (PDF) Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. (2024). ResearchGate. [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in the Human Stratum Corneum and Investigation of Its Role in the Skin Barrier. (2024). Preprints.org. [Link]

  • The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. PMC. [Link]

  • (PDF) The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. (2024). ResearchGate. [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. (2025). MDPI. [Link]

  • Cosmetic formulation containing n-acyl-phytosphingosine.
  • Influence of phytosphingosine-type ceramides on the structure of DMPC membrane. (2005). PubMed. [Link]

  • Non-hydroxy-phytosphingosine Analysis - Ceramide Lipids. Lipotype. [Link]

  • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. (2022). PubMed. [Link]

  • Stability and Degradation Kinetics of Etoposide-Loaded Parenteral Lipid Emulsion. (2007). PubMed. [Link]

Sources

Technical Support Center: Purification of Synthetic N-Tetracosanoyl-phytosphingosine (Ceramide NP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Purification & Isolation Protocols Molecule ID: Ceramide NP (N-Tetracosanoyl-phytosphingosine) CAS: 100403-19-8 / 34354-88-6 (generic)

Mission Statement

This guide addresses the specific challenges inherent to the synthesis and purification of Ceramide NP . Unlike short-chain ceramides, the C24-saturated fatty acid tail combined with the tri-hydroxyl phytosphingosine base creates a molecule with extreme hydrophobicity, high melting points (>100°C), and a tendency to form metastable gels rather than crystalline solids.

This technical center provides self-validating protocols to overcome O-acylation by-products , gelation during recrystallization , and solubility limits .

Module 1: Chemical Purity & Side Reactions

Issue: "My HPLC shows multiple peaks with similar retention times to the main product. Recrystallization isn't removing them."[1][2]

Diagnosis: You are likely observing O-acylated impurities . During the acylation of phytosphingosine, the amino group (


) is the primary nucleophile. However, phytosphingosine contains three hydroxyl groups (

at C1, C3, C4). Under thermodynamic forcing (high heat/long reaction times) or excess acylating agent, esterification occurs at these hydroxyl sites, forming O-acyl ceramides or N,O-diacyl by-products . These are structurally similar to Ceramide NP but possess higher hydrophobicity and cannot be easily removed via crystallization alone.

The Solution: Mild Alkaline Hydrolysis (The "Polishing" Step) To salvage the batch, you must selectively cleave the ester bonds (O-acyl) while leaving the amide bond (N-acyl) intact. Amide bonds are significantly more stable to base hydrolysis than ester bonds.

Protocol: Selective Saponification Workflow

Reagents:

  • 0.5 M Potassium Hydroxide (KOH) in 95% Methanol (MeOH).

  • Glacial Acetic Acid.

  • Chloroform (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in minimal

    
     at 40°C.
    
  • Reaction: Add the 0.5 M KOH/MeOH solution to the lipid mixture. A ratio of 5:1 (Solvent:Lipid v/w) is typically sufficient.

  • Incubation: Incubate at 37°C for 6–12 hours . Note: Do not exceed 50°C, as harsh conditions may eventually attack the amide bond.

  • Validation (TLC/HPLC): Monitor the disappearance of the "fast-moving" (less polar) spots on TLC or the hydrophobic shoulder peaks on HPLC.

  • Neutralization: Cool to 4°C. Add Glacial Acetic Acid dropwise until pH reaches ~6.0–7.0.

  • Extraction: Add water and

    
     (1:1). Centrifuge to separate phases. The lower organic phase contains the purified Ceramide NP; the aqueous phase retains the cleaved free fatty acids (as salts) and salts.
    
Visualizing the Chemical Cleanup

G Crude Crude Mixture (Ceramide NP + O-Acyl Impurities) Hydrolysis Mild Alkaline Hydrolysis (0.5M KOH/MeOH, 37°C) Crude->Hydrolysis Selectivity Selectivity Check: Esters Cleaved, Amides Intact Hydrolysis->Selectivity Kinetic Control Neutralize Neutralization (Acetic Acid -> pH 7) Selectivity->Neutralize Extraction Phase Separation (CHCl3 / Water) Neutralize->Extraction Pure Purified Ceramide NP (Organic Phase) Extraction->Pure Waste Free Fatty Acids + Salts (Aqueous Phase) Extraction->Waste

Figure 1: Selective chemical purification workflow. The process relies on the kinetic stability difference between amide and ester bonds.

Module 2: Physical Handling (Solubility & Gelation)[3]

Issue: "The product turns into a gelatinous mass instead of crystallizing. How do I filter this?"

Diagnosis: Ceramide NP is a gelator . The long C24 chain and the polar head group allow the molecule to stack into lamellar bilayers that trap solvent molecules, forming a supramolecular gel. This happens when the cooling rate is too fast or the solvent polarity is mismatched.

The Solution: Metastable Zone Width Control You must disrupt the gel network using a "Solvent Modifier" or by controlling the cooling trajectory to favor nucleation over gelation.

Solubility & Solvent Selection Guide
Solvent SystemSolubility StatusApplication
Water InsolubleWash steps only.
Methanol (Cold) InsolubleAnti-solvent for precipitation.
Ethanol (Boiling) ModerateStandard recrystallization (risk of gelation).
THF / Methanol (9:1) High Best for initial dissolution and loading.
Chloroform HighGood for extraction, bad for crystallization (too soluble).
Heptane / Ethanol SelectiveGood for removing unreacted fatty acids.
Protocol: Anti-Gelation Recrystallization
  • Dissolve: Dissolve the crude solid in THF (Tetrahydrofuran) at 60°C. Use the minimum amount required for clarity.

  • Modifier: Add Methanol (warm) dropwise until the solution turns slightly turbid (cloud point).

  • Re-heat: Heat briefly to clarify the solution.

  • Slow Cool: Place the flask in a water bath at 60°C and turn off the heat, allowing the bath and flask to cool to room temperature together overnight. Rapid cooling locks the alkyl chains into a gel; slow cooling allows organized crystal packing.

  • Filter: Filter the white precipitate at room temperature. Do not chill on ice before filtering, as this promotes rapid gelation of the mother liquor.

Visualizing Phase Behavior

SolubilityLogic Start Start: Solid Crude Ceramide NP SolventChoice Choose Solvent System Start->SolventChoice PathA High Polarity (e.g., MeOH, Water) SolventChoice->PathA PathB High Lipophilicity (e.g., Hexane, Chloroform) SolventChoice->PathB PathC Balanced / H-Bond Breaking (THF/MeOH or Hot EtOH) SolventChoice->PathC ResultA Insoluble / Precipitates Amorphously PathA->ResultA ResultB Soluble, but oils out or holds impurities PathB->ResultB Cooling Cooling Rate Control PathC->Cooling FastCool Rapid Cooling (<1 hr) Cooling->FastCool SlowCool Slow Cooling (>6 hrs) Cooling->SlowCool Gel GELATION (Traps Impurities) FastCool->Gel Crystal CRYSTALLIZATION (Pure Solid) SlowCool->Crystal

Figure 2: Decision tree for solvent selection and thermal processing to avoid gelation.

Module 3: Analytical Validation

Issue: "How do I confirm the chain length and purity? Standard C18 columns are clogging or showing broad peaks."

Diagnosis: Poor solubility in the mobile phase. Standard reverse-phase conditions (Water/Acetonitrile) often cause C24-ceramides to precipitate inside the column or elute as broad, tailing peaks due to hydrophobic interaction.

The Solution: Modified Mobile Phase You must introduce a "stronger" solvent into the mobile phase to keep the C24 chain solvated.

Recommended HPLC Conditions:

  • Column: C8 or C18 (shorter chain length packing often works better to reduce retention time), thermostated to 50°C .

  • Mobile Phase A: Methanol / Water (95:[1][2]5) + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Isopropanol / Methanol (50:50) + 0.1% Formic Acid.

  • Gradient: Start with high %A, ramp to 100% B. The Isopropanol is crucial for eluting the C24 chain.

References

  • Mild Alkaline Hydrolysis Protocol & O-Acyl Impurities

    • Aoki, K. (2018). Glycosphingolipid enrichment by mild alkaline hydrolysis. MS-Dango. Link

    • Vionnet, C., et al. (2012).[3] A novel pathway of ceramide metabolism in Saccharomyces cerevisiae. The Biochemical Journal. Link

  • Ceramide NP Structure & Solubility

    • Creative Proteomics. Ceramide NP: What It Is and Why It Matters. Link

    • PubChem.[4][5] N-hexacosanoylphytosphingosine (Structural Analog Data). Link

  • Recrystallization & Phase Behavior

    • University of Rochester, Dept of Chemistry. Common solvents for recrystallization. Link

    • Wertz, P. W., & Downing, D. T. (1983). Ceramides of Pig Epidermis: Structure Determination. Journal of Lipid Research. Link

  • Synthesis Background

    • Evonik Industries / Alexmo Cosmetics. Ceramide NP Processing Guidelines. Link

Sources

Enhancing the delivery of N-Tetracosanoyl-phytosphingosine to skin models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because N-Tetracosanoyl-phytosphingosine (INCI: Ceramide NP or Ceramide 3) is precipitating out of your formulation, failing to penetrate the Stratum Corneum (SC) in your Franz cells, or disappearing on your HPLC chromatograms.

This molecule is the "mortar" of the skin barrier. Structurally, it consists of a phytosphingosine base linked to a non-hydroxy tetracosanoic acid (C24) fatty acid. Its high crystallinity and extreme lipophilicity (LogP > 10) make it biologically potent but formulation-aversive.

This guide moves beyond basic recipes to address the mechanistic failures in delivering this lipid.

Module 1: Solubility & Formulation Stability

Q: Why does Ceramide NP recrystallize in my oil phase after cooling, even if it dissolved at 90°C?

A: This is a thermodynamic issue, not just a solubility one. Ceramide NP has a high melting point (~100°C depending on purity/polymorph) and a strong tendency to form intermolecular hydrogen bonds.

The Fix: Polarity Matching & Anti-Nucleation You cannot rely on standard hydrocarbon oils (Mineral Oil, Petrolatum) alone. You must use "Solubility Enablers" that match the solubility parameter of the ceramide's polar head group.

Solvent ClassEfficacyRecommended SolventsMechanism
Esters (High Polarity) HighIsostearyl Isostearate, Octyldodecyl MyristateDisrupts H-bonding; prevents crystal lattice formation.
Fatty Alcohols MediumOctyldodecanol, Isostearyl AlcoholActs as a co-solvent; improves lamellar organization.
Glycols LowPentylene GlycolPoor solvent, but useful as a hydration aid in the water phase.
Hydrocarbons Very LowSqualane, Mineral OilAvoid as primary solvent. Promotes rapid recrystallization.

Troubleshooting Protocol:

  • Heat: You must heat the oil phase to 90-95°C to fully melt the ceramide crystals. 80°C is often insufficient and leaves "seed crystals" that trigger precipitation later.

  • Cooling: Rapid cooling (shock cooling) creates smaller crystals (metastable), while slow cooling promotes large, needle-like crystals (stable but gritty). For emulsions, rapid cooling is preferred.

Module 2: Delivery System Engineering

Q: My liposomes are unstable and leaking. What is the correct lipid ratio?

A: Single-component Ceramide NP liposomes are structurally unstable because the rigid C24 tail prevents the curvature required for vesicle formation. You must mimic the skin's "Golden Ratio."

The Protocol: The Equimolar Barrier Repair System Based on the work of Mao-Qiang, Elias, and Bouwstra.

Target Molar Ratio: 1:1:1 (Ceramide NP : Cholesterol : Free Fatty Acid). Note: For maximum stability, use Palmitic (C16) or Stearic (C18) acid as the fatty acid.

Step-by-Step: Thin Film Hydration Method

  • Solubilization: Dissolve Ceramide NP, Cholesterol, and Stearic Acid in Chloroform:Methanol (2:1 v/v) .

    • Critical: Ensure the solution is crystal clear. Sonicate if necessary.

  • Evaporation: Rotary evaporate at 45°C under vacuum to form a thin lipid film.

    • Tip: Flush with Nitrogen gas to remove trace solvents and prevent oxidation.

  • Hydration: Add PBS (pH 7.4) heated to 80°C .

    • Why 80°C? You must hydrate above the phase transition temperature (

      
      ) of the lipid mixture.[1] Hydrating at room temperature will result in large, non-vesicular aggregates.
      
  • Sizing: Extrude through 100nm polycarbonate membranes (maintain heat during extrusion) or probe sonicate.

Visualization: Delivery System Decision Tree

DeliverySystem start Start: Ceramide NP Delivery solubility Is the target concentration > 1%? start->solubility nano Use Solid Lipid Nanoparticles (SLN) Method: Hot High-Pressure Homogenization solubility->nano Yes (High Load) lipo Use Liposomes/Ethosomes Method: Thin Film Hydration solubility->lipo No (Bio-mimetic) oil_select Select High Polarity Ester Oils (e.g., Isostearyl Isostearate) nano->oil_select ratio Apply Golden Ratio (1:1:1) Ceramide:Cholesterol:Fatty Acid lipo->ratio process Process Temp > 85°C (Above Tm) oil_select->process ratio->process end Final Product process->end Stable Formulation

Caption: Decision matrix for selecting the appropriate carrier system based on concentration requirements and stability factors.

Module 3: In Vitro Permeation Testing (IVPT)

Q: I am detecting zero Ceramide NP in the receptor fluid of my Franz Cell. Is it not penetrating?

A: It is likely penetrating the skin but failing to partition into your receptor fluid. Ceramide NP is virtually insoluble in standard PBS. If the receptor fluid cannot solubilize the drug (Sink Conditions), diffusion stops.

The Fix: Receptor Fluid Engineering You must modify the receptor fluid to increase the solubility of lipophilic compounds without damaging the membrane.

Recommended Receptor Fluids:

  • PBS + 4% BSA (Bovine Serum Albumin): Physiologically relevant. BSA acts as a carrier protein, sponging up the lipophilic ceramide.

  • PBS + 0.5% Brij-98 (Oleth-20): A non-ionic surfactant that solubilizes the lipid.

  • Ethanol:PBS (50:50): Caution: Only for synthetic membranes (e.g., Strat-M). This will damage biological skin integrity.

Protocol Adjustment: Tape Stripping Since Ceramide NP targets the Stratum Corneum (SC), "permeation" through the skin is often not the goal—"retention" is.

  • Run the Franz cell for 24 hours.

  • Remove the skin.

  • Perform Tape Stripping (15-20 strips).

  • Extract Ceramide NP from the strips using Methanol:Chloroform (2:1).

  • Quantify the strips to determine SC localization.

Module 4: Analytical Quantitation (HPLC/LC-MS)

Q: My HPLC baseline is noisy, and I can't see the peak. What wavelength should I use?

A: Ceramide NP lacks a conjugated pi-system, meaning it has negligible UV absorption . Using 205nm or 210nm will result in massive interference from solvents and impurities.

The Fix: Detection & Separation Strategy

Option A: Derivatization (If using UV/Fluorescence)

  • Reagent: O-phthalaldehyde (OPA) or Naphthalene-2,3-dicarboxaldehyde (NDA).

  • Target: The primary amine on the phytosphingosine base (requires hydrolysis first) or direct derivatization if using specific reagents.

  • Pros: High sensitivity.

  • Cons: Complex sample prep; destructive.

Option B: Evaporative Light Scattering Detector (ELSD) or CAD

  • Mechanism: Detects particles after solvent evaporation. Universal for lipids.

  • Pros: No chromophore needed; simple.

  • Cons: Non-linear response (requires log-log calibration curves).

Option C: LC-MS/MS (Gold Standard)

  • Mode: ESI Positive Mode.

  • Precursor Ion: Look for the

    
     adduct.
    
  • Column: C8 or C18 (Reverse Phase).

  • Mobile Phase:

    • A: Methanol/Water (60:40) + 5mM Ammonium Formate.

    • B: Methanol/THF (50:50) + 5mM Ammonium Formate.

    • Note: THF is required to solubilize the C24 tail and prevent peak tailing.

Visualization: Analytical Workflow

Analytics sample Skin/Formulation Sample extract Extraction (CHCl3:MeOH 2:1) sample->extract detect Detection Method? extract->detect uv UV/Vis (Standard) detect->uv Low Budget ms LC-MS/MS (ESI+) detect->ms High Sensitivity elsd ELSD/CAD detect->elsd General Lipid fail FAIL: No Chromophore High Noise uv->fail success_ms Quantify [M+H]+ Use THF in Mobile Phase ms->success_ms success_elsd Quantify Mass Non-linear Curve elsd->success_elsd

Caption: Workflow for selecting the correct detection method. Note that standard UV detection is not viable for Ceramide NP.

References

  • Bouwstra, J. A., et al. (2003). "Structure of the skin barrier and its modulation by vesicular formulations." Progress in Lipid Research.

  • Mao-Qiang, M., et al. (1996). "Optimization of physiological lipid mixtures for barrier repair." Journal of Investigative Dermatology.

  • Pyo, S. M., et al. (2016). "Development of Ceramide NP-loaded solid lipid nanoparticles for skin barrier recovery.
  • Vávrová, K., et al. (2005). "Ceramides in the skin barrier."[2][3][4][5] European Pharmaceutical Journal.

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 428: Skin Absorption: In Vitro Method."

Sources

Validation & Comparative

Validating the Biological Activity of Synthetic N-Tetracosanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The C24 Specificity Challenge

N-Tetracosanoyl-phytosphingosine (Ceramide NP C24) is a critical structural component of the human stratum corneum (SC), specifically responsible for maintaining the Long Periodicity Phase (LPP) of the lipid barrier. While generic "Ceramide NP" is widely available, the biological activity is strictly dependent on two factors often overlooked in bulk synthesis:

  • Acyl Chain Specificity: The C24 (lignoceric) chain is essential for interdigitating the lipid bilayer, a function shorter chains (C16/C18) cannot perform effectively.

  • Stereochemistry: Only the D-erythro configuration is biomimetic. Synthetic byproducts (L-threo enantiomers) can actively disrupt membrane packing, rendering the product not just ineffective, but potentially deleterious.

This guide outlines a rigorous, self-validating framework to confirm the structural identity and biological efficacy of synthetic Ceramide NP C24 compared to natural extracts and pseudo-ceramides.

Structural & Physicochemical Validation (The "Identity" Check)

Before biological testing, the molecule must pass strict physicochemical validation. A synthetic lipid that fails here will fail in vivo.

Protocol A: Stereochemical Purity via Chiral HPLC

Why: Synthetic routes often produce racemic mixtures. The L-threo isomer increases membrane permeability, defeating the purpose of a barrier lipid.

Methodology:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA/IB) or Normal-Phase Silica with chiral selector.

  • Mobile Phase: Hexane/Ethanol/Isopropanol gradient.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) due to weak UV absorption of the aliphatic chains.

  • Acceptance Criteria: >95% D-erythro configuration.

Protocol B: Phase Behavior Analysis (DSC)

Why: Ceramide NP C24 must form a specific orthorhombic packing structure with cholesterol and free fatty acids.

Methodology:

  • Preparation: Mix Synthetic Ceramide NP C24, Cholesterol, and Stearic Acid (1:1:1 molar ratio).

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Procedure: Heat/cool cycles from 20°C to 90°C at 2°C/min.

  • Validation Signal: Look for a sharp endothermic transition peak >70°C, indicative of the high-melting crystalline lattice characteristic of the LPP. Lower melting points indicate impurities or short-chain contaminants.

In Vitro Functional Validation (The "Mechanistic" Check)

Protocol C: Keratinocyte Barrier Recovery & Signaling

Why: Beyond passive structure, Ceramide NP C24 actively signals through the AKT/ERK pathways to promote keratinocyte proliferation and migration during wound healing.

Step-by-Step Workflow:

  • Cell Line: Primary Human Keratinocytes (PHK) or HaCaT cells.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Test: Synthetic Ceramide NP C24 (10 µM) solubilized in BSA.

    • Comparator: Natural Ceramide Extract (mixed chain lengths).

  • Assay 1 (Migration): Perform a scratch wound assay. Image at 0h, 12h, and 24h.

    • Success Metric: >40% wound closure improvement vs. control.

  • Assay 2 (Signaling): Lyse cells at 30 min post-treatment.

    • Western Blot: Probe for p-AKT (Ser473) and p-ERK1/2 .

    • Causality: Phosphorylation confirms the lipid is biologically active and not just sitting on the cell surface.

SignalingPathway Ceramide Syn-Ceramide NP C24 Receptor Membrane Integration Ceramide->Receptor Bioavailability Kinase1 PI3K Activation Receptor->Kinase1 Kinase3 p-ERK1/2 Receptor->Kinase3 Kinase2 p-AKT (Ser473) Kinase1->Kinase2 Phosphorylation Outcome Keratinocyte Migration (Barrier Repair) Kinase2->Outcome Kinase3->Outcome

Figure 1: Signal transduction pathway activated by biologically active Ceramide NP C24, leading to barrier repair.

Ex Vivo/Clinical Comparative Analysis

Protocol D: Tape Stripping Recovery (TEWL)

Why: This is the "Gold Standard" for validating barrier repair efficacy in a realistic model.

Methodology:

  • Subjects: Porcine ear skin (ex vivo) or Human volunteers (in vivo).

  • Damage: Strip skin with D-Squame discs until Transepidermal Water Loss (TEWL) reaches >20 g/m²/h.

  • Application: Apply 1% Test Formulation vs. Placebo vs. Comparator twice daily.

  • Measurement: Measure TEWL at 24h, 48h, and 72h using a Vapometer or Tewameter.

Comparative Performance Guide
FeatureSynthetic Ceramide NP (C24) Natural Ceramide Extract Pseudo-Ceramides
Purity (C24 Species) High (>95%) Low (Mixed C16-C24)N/A (Structurally different)
Stereochemistry Requires Validation (D-erythro) Naturally D-erythroRacemic or Achiral
LPP Formation Excellent (High Crystallinity) Good (Variable)Poor (Forms distinct phases)
Barrier Recovery Fast (Specific Targeting) Moderate (Broad Effect)Slow (Occlusive only)
Signaling (AKT/ERK) High Potency ModerateLow/None

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating a new batch of synthetic Ceramide NP C24.

ValidationWorkflow cluster_chem Step 1: Chemical Identity cluster_bio Step 2: Biological Activity start Synthetic Batch Produced lcms LC-MS/MS (Confirm C24 Chain) start->lcms chiral Chiral HPLC (Confirm D-erythro) lcms->chiral lpp DSC/FTIR (Phase Behavior) chiral->lpp cell Keratinocyte Assay (p-AKT/p-ERK) lpp->cell decision Pass/Fail? cell->decision release Release for Clinical Use decision->release Pass reject Reject Batch decision->reject Fail

Figure 2: Step-by-step validation logic ensuring only stereochemically pure and biologically active lipid is released.

References

  • Stereochemistry & Barrier Function

    • Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes.
    • Source: Journal of Lipid Research (2018).
  • C24 Specificity & Signaling

    • C24 Ceramide Lipid Nanoparticles for Skin Wound Healing.[1]

    • Source: Pharmaceutics (2025).[2]

  • LPP Formation & Structure

    • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems.[3]

    • Source: Journal of Lipid Research (2020).[4][5]

  • Analytical Methods (Chiral Purity)

    • Enantiomeric purity analysis of synthetic peptide/lipid therapeutics by direct chiral HPLC-ESI-MS/MS.
    • Source: Journal of Chromatography B (2023).[6]

Sources

Comparative Analysis of N-Tetracosanoyl-Phytosphingosine: Bio-Fermented vs. Synthetic vs. Plant-Derived

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

N-Tetracosanoyl-phytosphingosine (Ceramide NP with a C24 lignoceric acid chain) is a critical component of the stratum corneum’s extracellular lipid matrix. While the INCI name "Ceramide NP" is ubiquitous in dermatology, the source of the molecule dictates its stereochemical fidelity to human skin lipids.

This guide objectively compares the three primary production streams: Yeast Fermentation , Chemical Synthesis , and Plant Extraction . The data indicates that while synthetic routes offer scalability, they often yield racemic mixtures that fail to pack into the orthorhombic lateral phases required for optimal barrier function. Bio-fermentation remains the gold standard for therapeutic efficacy due to its exclusive production of the (2S, 3S, 4R) stereoisomer.

Source Analysis: Production Pathways & Purity[1][2]

Yeast Fermentation (The Bio-Identical Standard)
  • Organism: Wickerhamomyces ciferrii (formerly Pichia ciferrii).

  • Mechanism: This yeast naturally secretes Tetraacetylphytosphingosine (TAPS) .[1] TAPS is harvested, deacetylated to yield pure Phytosphingosine, and subsequently N-acylated with tetracosanoic acid (lignoceric acid).

  • Stereochemistry: Exclusively yields the D-D-erythro (2S, 3S, 4R) configuration, identical to human skin ceramides.

  • Advantages: High stereochemical purity, established regulatory safety, scalable.

Chemical Synthesis (The Scalability vs. Fidelity Trade-off)
  • Mechanism: Acylation of phytosphingosine base obtained via reduction of sugars or serine derivatives.

  • Stereochemistry: Unless expensive asymmetric synthesis catalysts are used, this route often produces racemic mixtures (containing enantiomers like L-threo or L-erythro).

  • Implication: Unnatural stereoisomers can disrupt the tight packing of lipid lamellae, potentially increasing transepidermal water loss (TEWL) rather than reducing it.

Plant Extraction (The "Natural" Misnomer)
  • Source: Konjac, Rice, Wheat.

  • Mechanism: Direct extraction yields Glucosylceramides (glycosidically bound), not free Ceramide NP. These must be hydrolyzed (enzymatically or chemically) to yield the ceramide.

  • Limitation: Low yield (<0.2% dry weight), high cost, and often a mixture of chain lengths (C16-C26) rather than pure N-Tetracosanoyl (C24) species.

Comparative Data Summary
FeatureYeast Fermentation (W. ciferrii)Chemical SynthesisPlant Extraction (Direct)
Primary Precursor TAPS (Tetraacetylphytosphingosine)Serine / SugarsGlucosylceramides
Stereochemistry (2S, 3S, 4R) Pure Racemic (unless asymmetric)Mostly (2S, 3S, 4R)
Purity (HPLC) >95%>98% (varies by grade)80-90% (complex matrix)
Barrier Efficacy High (Orthorhombic packing)Moderate (Hexagonal packing)Moderate (Matrix interference)
Cost Efficiency HighHighLow

Critical Quality Attribute: Stereochemistry & Barrier Function

The efficacy of N-Tetracosanoyl-phytosphingosine is governed by its ability to form intercellular lipid lamellae .

  • Mechanism: The long C24 chain interdigitates with adjacent lipid layers.

  • Stereo-dependency: The hydroxyl groups on the phytosphingosine base (C1, C3, C4) form a specific hydrogen bond network.

  • Failure Mode: Racemic mixtures (containing "unnatural" isomers) create steric hindrance, preventing the formation of the Maltese Cross structure (visible under cross-polarized light), which is the hallmark of a healthy skin barrier.

Experimental Protocols

Protocol A: Analytical Validation (Chiral HPLC)

Objective: To verify the stereochemical purity of the raw material.

  • Sample Prep: Dissolve 5 mg Ceramide NP in 1 mL MeOH:CHCl3 (9:1) with mild heating (40°C).

  • Derivatization: React with O-phthalaldehyde (OPA) to label the primary amine (if analyzing free base) or use Chiralpak IA columns for intact ceramide.

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v).

  • Detection: UV at 210 nm or ELSD (Evaporative Light Scattering Detector).

  • Criteria: The (2S, 3S, 4R) peak must constitute >98% of the total area.

Protocol B: In Vitro Barrier Function (Lipid Lamellae Model)

Objective: To assess the ability of the ceramide to form tight barrier structures.

  • Lipid Mix: Combine Ceramide NP, Cholesterol, and Stearic Acid in a 1:1:1 molar ratio.

  • Evaporation: Dissolve in Chloroform/Methanol (2:1), then evaporate under nitrogen gas to form a thin film.

  • Hydration: Hydrate the film with PBS (pH 5.5) at 80°C for 30 mins with vortexing.

  • Observation: Place 10 µL on a glass slide, cover, and cool to 25°C.

  • Microscopy: Observe under Cross-Polarized Light Microscopy (PLM) .

  • Pass Criteria: Appearance of distinct "Maltese Cross" patterns indicating lamellar liquid-crystalline phase.

  • Fail Criteria: Amorphous aggregates or oil droplets (indicating phase separation).

Visualizations

Production Pathway Comparison

This diagram illustrates the metabolic efficiency of the yeast pathway versus the multi-step complexity of synthesis.

G cluster_0 Yeast Fermentation (W. ciferrii) cluster_1 Chemical Synthesis Yeast W. ciferrii Culture TAPS TAPS Secretion (Tetraacetylphytosphingosine) Yeast->TAPS Deacetyl Deacetylation TAPS->Deacetyl Phyto Phytosphingosine (2S, 3S, 4R) Deacetyl->Phyto Acylation N-Acylation (C24 Fatty Acid) Phyto->Acylation CerNP Ceramide NP (Bio-Identical) Acylation->CerNP Start Serine / Lyxose Reaction Multi-step Synthesis (Reduction/Protection) Start->Reaction Racemic Racemic Phytosphingosine (Mixed Isomers) Reaction->Racemic Resolution Chiral Resolution (Costly/Optional) Racemic->Resolution SynCer Synthetic Ceramide NP Racemic->SynCer If no resolution Resolution->SynCer

Caption: Comparative production flow. Yeast fermentation naturally yields the stereospecific precursor TAPS, whereas synthesis requires complex resolution steps to avoid racemic mixtures.

Efficacy Testing Workflow (Self-Validating System)

A logic flow for researchers to validate the quality of Ceramide NP before clinical formulation.

G cluster_test Step 1: Structural Validation cluster_func Step 2: Functional Validation Input Ceramide NP Sample HPLC Chiral HPLC Analysis Input->HPLC Check1 >98% (2S,3S,4R)? HPLC->Check1 LipidModel Lipid Model (Cer:Chol:FA 1:1:1) Check1->LipidModel Yes ResultFail REJECTED Poor Barrier Function Check1->ResultFail No (Racemic) PLM Polarized Light Microscopy LipidModel->PLM Check2 Maltese Cross? PLM->Check2 ResultPass APPROVED High Efficacy Check2->ResultPass Yes Check2->ResultFail No (Amorphous)

Caption: Validation workflow. A sample must pass both stereochemical analysis (HPLC) and functional lamellae formation (Microscopy) to be deemed therapeutic grade.

References

  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. National Institutes of Health (NIH). [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum. MDPI. [Link]

  • Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Cosmetics & Toiletries. [Link]

  • Clinical Measurement of Transepidermal Water Loss (TEWL). National Institutes of Health (NIH). [Link]

Sources

Head-to-Head Comparison: N-Tetracosanoyl-phytosphingosine (C24-Ceramide NP) vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetracosanoyl-phytosphingosine , chemically identified as Ceramide NP (C24) , represents the physiological "gold standard" for stratum corneum (SC) barrier reinforcement. Unlike its shorter-chain analogs (C16/C18) or sphingosine-based counterparts (Ceramide NS), the C24-phytosphingosine structure is uniquely optimized to form the Long Periodicity Phase (LPP) —a critical 13nm lamellar structure required for a water-tight skin barrier.

This guide provides a technical comparison of C24-Ceramide NP against its primary analogs, supported by biophysical data and experimental protocols for validation.

Chemical & Physical Identity

To understand the performance gap, one must first analyze the structural determinants.

FeatureN-Tetracosanoyl-phytosphingosine (C24-NP) N-Palmitoyl-phytosphingosine (C16-NP) N-Tetracosanoyl-sphingosine (C24-NS)
Common Name Ceramide NP (C24)Ceramide NP (C16)Ceramide NS (C24)
Sphingoid Base Phytosphingosine (3 -OH groups)PhytosphingosineSphingosine (2 -OH groups, 1 double bond)
Fatty Acid Chain C24:0 (Lignoceric Acid)C16:0 (Palmitic Acid)C24:0 (Lignoceric Acid)
Phase Behavior High-melting, Orthorhombic PackingLower-melting, Hexagonal PackingOrthorhombic, but weaker H-bonding
Primary Role Structural backbone of LPPFluidity modulator (pathological in excess)Barrier function, elevated in some pathologies
Key Structural Insight: The "Phyto" Advantage

The phytosphingosine base contains a hydroxyl group at the C4 position (absent in sphingosine). This extra -OH group facilitates inter-molecular hydrogen bonding between ceramide headgroups, creating a tighter lateral packing density that is resistant to surfactant penetration and water loss.

Comparative Performance Analysis

A. The Chain Length Effect: C24 vs. C16

Research indicates that the fatty acid chain length is the single most critical factor in barrier competence.

  • Mechanism: The C24 chain is long enough to interdigitate (overlap) with fatty acids in the opposing lipid layer. This "molecular zipper" locks the bilayers together.

  • The Defect: C16 chains are too short to interdigitate effectively. They form a "Hexagonal Phase" (looser packing) rather than the tight "Orthorhombic Phase."

  • Data Point: In model membranes, substituting >50% of C24-NP with C16-NP results in a statistically significant increase in membrane permeability (leakage).[1][2]

B. The Base Effect: Ceramide NP vs. Ceramide NS

While both are essential, the ratio matters.[3]

  • Healthy Skin: Predominantly NP > NS.

  • Atopic Dermatitis (Eczema): Clinical studies show a shift where the NS:NP ratio increases (more NS, less NP).[4]

  • Performance: High levels of Ceramide NS relative to NP are correlated with higher Transepidermal Water Loss (TEWL). The phytosphingosine base of NP is essential for the extreme structural stability required in the outer SC.

Mechanistic Visualization: The Barrier Formation Pathway

The following diagram illustrates why C24-NP is superior for barrier formation compared to Short-Chain (C16) analogs.

BarrierMechanism cluster_inputs Lipid Inputs C24 C24-Ceramide NP (Long Chain) Interdigitation Acyl Chain Interdigitation (The 'Zipper' Effect) C24->Interdigitation Promotes C16 C16-Ceramide NP (Short Chain) NoInterdigitation No Interdigitation (Gap Formation) C16->NoInterdigitation Causes Orthorhombic Orthorhombic Packing (Crystalline/Tight) Interdigitation->Orthorhombic Hexagonal Hexagonal Packing (Fluid/Loose) NoInterdigitation->Hexagonal LPP Long Periodicity Phase (LPP) ~13nm Lamellae Orthorhombic->LPP Defect Disordered Lamellae Phase Separation Hexagonal->Defect Barrier Intact Skin Barrier (Low TEWL) LPP->Barrier Leaky Compromised Barrier (High TEWL) Defect->Leaky

Caption: C24-Ceramide NP facilitates acyl chain interdigitation, leading to the highly ordered Orthorhombic packing required for the Long Periodicity Phase (LPP). Short-chain analogs fail to interdigitate, resulting in a leaky barrier.

Experimental Protocols

To validate these claims in a lab setting, use the following self-validating workflows.

Protocol A: Preparation of Ceramide-Dominant Liposomes

Why: Ceramides are insoluble in water and difficult to formulate. This protocol ensures correct lamellar organization before testing.

Reagents:

  • Ceramide NP (C24) or Analog (C16)[1][2]

  • Cholesterol (CHOL)[5][4][6]

  • Free Fatty Acid (Stearic or Lignoceric Acid)[4]

  • Solvent: Chloroform/Methanol (2:1 v/v)

Step-by-Step:

  • Molar Ratio: Mix Ceramide:CHOL:Fatty Acid in a 1:1:1 molar ratio . This mimics the physiological stoichiometry.

  • Film Formation: Dissolve lipids in the solvent mixture in a round-bottom flask. Evaporate solvent under nitrogen stream (or rotary evaporator) at 40°C until a thin, uniform film forms.

  • Desiccation: Keep the film under vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 80°C (must be above the phase transition temperature, Tm, of the ceramide). Vortex vigorously for 10 minutes.

  • Sizing: Extrude the suspension through a 100nm polycarbonate membrane (11 passes) using a liposome extruder heated to 75-80°C.

    • Quality Check: Measure Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target: <150nm, PDI <0.2.

Protocol B: In Vitro Barrier Recovery Assay (Franz Cell)

Why: To quantitatively compare the efficacy of C24 vs. C16 in restoring a damaged barrier.

Workflow Diagram:

ExperimentalWorkflow Step1 Substrate Prep (Porcine Ear Skin) Step2 Barrier Disruption (Tape Stripping x15) Step1->Step2 Step3 Baseline TEWL (Target: >20 g/m²/h) Step2->Step3 Step4 Treatment (Apply C24 vs C16 Liposomes) Step3->Step4 Step5 Incubation (24h at 32°C) Step4->Step5 Step6 Final TEWL (Calculate % Recovery) Step5->Step6

Caption: Workflow for assessing barrier repair efficacy. Porcine skin is used as a human proxy.[7] Tape stripping mimics acute barrier damage.

Methodology:

  • Substrate: Use fresh porcine ear skin (dermatomed to 500µm).

  • Damage: Strip the skin with adhesive tape (10-20 times) until Transepidermal Water Loss (TEWL) reaches >20 g/m²/h.

  • Application: Apply 100µL of C24-Liposomes to Group A and C16-Liposomes to Group B.

  • Measurement: After 24 hours, measure TEWL again.

  • Calculation:

    
    
    

Expected Result: C24-treated skin should show significantly higher % Recovery (>60%) compared to C16-treated skin (<30%), confirming the chain-length dependency.

References

  • The Importance of Free Fatty Chain Length on the Lipid Organization in the Long Periodicity Phase. Source: NIH / PubMed Central [Link]

  • Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. Source: ACS Publications (Langmuir) [Link]

  • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. Source: Journal of Lipid Research [Link]

  • In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations. Source: AAPS PharmSciTech [Link]

  • Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. Source: MDPI (Cells) [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N-Tetracosanoyl-phytosphingosine (Ceramide NP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the analytical methodologies for the characterization and quantification of N-Tetracosanoyl-phytosphingosine, a key ceramide in skin health and cosmetic formulations. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of selecting and validating the most appropriate analytical techniques for this crucial lipid molecule. We will delve into the core principles, practical applications, and comparative performance of various analytical methods, supported by experimental data and established protocols.

Introduction to N-Tetracosanoyl-phytosphingosine (Ceramide NP)

N-Tetracosanoyl-phytosphingosine (Ceramide NP) is a vital component of the skin's barrier function, belonging to the ceramide family of lipids.[1] Structurally, it consists of a phytosphingosine base linked to a tetracosanoic acid (a 24-carbon saturated fatty acid) via an amide bond.[1][2][3] This unique structure allows Ceramide NP to play a critical role in maintaining the integrity of the stratum corneum, preventing transepidermal water loss, and protecting the skin from environmental stressors.[4] Given its significance in dermatological health and its widespread use in cosmetic and pharmaceutical products, the accurate and precise quantification of Ceramide NP is paramount for quality control, formulation development, and efficacy studies.

This guide provides a comprehensive cross-validation of the most prevalent analytical methods for Ceramide NP, offering a comparative analysis to aid in informed decision-making for your specific research or quality control needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[5] This technique allows for the separation, identification, and quantification of individual ceramide species within complex mixtures.[5]

Principle of HPLC-MS

HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Ceramide NP, reversed-phase or normal-phase chromatography can be employed.[5][6] Following separation, the analyte is ionized and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio, enabling precise identification and quantification.

Experimental Protocol for HPLC-MS Analysis

Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix (e.g., cosmetic cream, skin tissue) using a solvent mixture such as chloroform:methanol (2:1, v/v).[3][7]

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as the initial mobile phase, for injection into the HPLC system.

HPLC Conditions:

  • Column: A C18 column is commonly used for reversed-phase separation of ceramides.[8][9]

  • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of water, acetonitrile, and isopropanol.[8]

  • Flow Rate: A typical flow rate is around 0.2-0.8 mL/min.[6][9]

  • Column Temperature: Maintaining a consistent column temperature, for instance, at 40°C, is crucial for reproducible results.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for ceramides.[6][8]

  • Detection Mode: Analysis is often performed in positive ion mode.

  • Scan Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed for enhanced sensitivity and specificity.[10]

HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis start Sample extraction Lipid Extraction (e.g., Chloroform:Methanol) start->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (e.g., C18 Column) reconstitution->hplc Injection ionization Ionization (ESI or APCI) hplc->ionization ms Mass Spectrometry (Detection & Quantification) ionization->ms data_analysis Data Analysis ms->data_analysis Data Acquisition

Caption: Workflow for HPLC-MS analysis of Ceramide NP.

Performance Characteristics of HPLC-MS
ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL range
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of lipids. However, due to the low volatility of ceramides, derivatization is typically required prior to analysis.

Principle of GC-MS

GC separates volatile compounds in a gaseous mobile phase. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification.

Experimental Protocol for GC-MS Analysis

Sample Preparation and Derivatization:

  • Lipid Extraction: Similar to the HPLC-MS protocol.

  • Hydrolysis (Optional): To analyze the constituent fatty acid and sphingoid base separately, the ceramide can be hydrolyzed.

  • Derivatization: The hydroxyl and amide groups of Ceramide NP are derivatized, for example, by silylation, to increase their volatility.[11]

  • Extraction of Derivatives: The derivatized compounds are extracted into an organic solvent suitable for GC injection.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector Temperature: A high temperature is required to ensure complete vaporization of the derivatized analyte.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

  • Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry Conditions:

  • Ionization Source: Electron ionization (EI) is the most common ionization method in GC-MS.

  • Scan Mode: Full scan mode is used for identification, while SIM mode can be used for quantification.

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample extraction Lipid Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc GC Separation derivatization->gc Injection ms Mass Spectrometry (Detection & Identification) gc->ms data_analysis Data Analysis ms->data_analysis Data Acquisition

Caption: Workflow for GC-MS analysis of Ceramide NP.

Performance Characteristics of GC-MS
ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) pmol range[8]
Limit of Quantification (LOQ) High pmol to low nmol range
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a simple and cost-effective method for the separation and semi-quantitative analysis of lipids.[5]

Principle of HPTLC

In HPTLC, a lipid extract is applied as a small spot or band onto a thin layer of adsorbent material (e.g., silica gel) coated on a glass plate. The plate is then placed in a developing chamber with a suitable solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Experimental Protocol for HPTLC Analysis
  • Sample Application: Apply the lipid extract to the HPTLC plate using an automated applicator for better precision.

  • Development: Develop the plate in a chamber saturated with the mobile phase. A common mobile phase for ceramide separation is a mixture of chloroform, methanol, and acetic acid.

  • Visualization: After development, the separated ceramide bands are visualized by spraying with a suitable reagent (e.g., copper sulfate solution followed by heating) and densitometric scanning.[12]

HPTLC Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis start Sample extraction Lipid Extraction start->extraction application Sample Application on HPTLC Plate extraction->application Spotting development Chromatographic Development application->development visualization Visualization & Densitometry development->visualization data_analysis Quantification visualization->data_analysis Image Analysis

Caption: Workflow for HPTLC analysis of Ceramide NP.

Performance Characteristics of HPTLC
ParameterTypical Performance
Linearity (R²) > 0.98
Limit of Detection (LOD) ng range
Limit of Quantification (LOQ) High ng to low µg range
Accuracy (% Recovery) 80-120%
Precision (%RSD) < 20% (semi-quantitative)

Spectroscopic Methods: FTIR and NMR

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and characterization of Ceramide NP, although they are not typically used for routine quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[13] For Ceramide NP, FTIR can be used to confirm the presence of amide, hydroxyl, and long-chain alkyl groups.[14] It is particularly useful for studying lipid organization and phase behavior in model membranes.[3][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.[13] NMR can be used to confirm the complete structure of Ceramide NP, including the stereochemistry of the phytosphingosine backbone.

Comparative Analysis of Analytical Methods

FeatureHPLC-MSGC-MSHPTLCFTIR/NMR
Sensitivity Very HighHighModerateLow
Specificity Very HighHighModerateHigh (Structural)
Quantification QuantitativeQuantitativeSemi-QuantitativeNot for Quantification
Throughput ModerateModerateHighLow
Cost HighHighLowHigh
Sample Prep ModerateComplex (Derivatization)SimpleMinimal
Primary Use Quantification & IdentificationQuantification & IdentificationScreening & Semi-quantificationStructural Elucidation

Best Practices and Method Selection

The choice of analytical method for N-Tetracosanoyl-phytosphingosine depends on the specific research question and the required level of detail.

  • For accurate and precise quantification in complex matrices , such as in pharmaceutical formulations or biological samples, HPLC-MS is the method of choice.[5][10]

  • GC-MS is a viable alternative to HPLC-MS, particularly when information about the constituent fatty acids is also desired. However, the need for derivatization adds a layer of complexity to the sample preparation.[11]

  • HPTLC is a cost-effective and high-throughput method suitable for screening and semi-quantitative analysis , for example, in the initial stages of formulation development or for quality control of raw materials.[5][12]

  • FTIR and NMR are indispensable for structural confirmation and characterization of new Ceramide NP analogs or for studying its interactions within lipid bilayers.[13][14]

Method validation is a critical step to ensure the reliability and reproducibility of the analytical data.[16] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18] Adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or relevant ISO standards is recommended.[16][17]

Conclusion

The analytical landscape for N-Tetracosanoyl-phytosphingosine is diverse, with each technique offering unique advantages and limitations. A thorough understanding of these methods is essential for selecting the most appropriate approach to meet the specific demands of your research or quality control objectives. By carefully considering the principles, protocols, and performance characteristics outlined in this guide, researchers and scientists can confidently generate accurate and reliable data for this fundamentally important lipid molecule.

References

  • Cyberlipid. (n.d.). Structure of ceramides - Analysis. Retrieved from [Link]

  • Masamitsu, Y., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 52(3), 549-560. Retrieved from [Link]

  • FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. Retrieved from [Link]

  • Ministry of Food and Drug Safety (MFDS) of the Republic of Korea. (2024, May). Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Retrieved from [Link]

  • European Commission. (n.d.). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. Retrieved from [Link]

  • Li, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). HPTLC of ceramides extracted from a 3-dimensional human skin model treated with sphingoids. Retrieved from [Link]

  • PubMed. (n.d.). Two ceramide subfractions detectable in Cer(AS) position by HPTLC in skin surface lipids of non-lesional skin of atopic eczema. Retrieved from [Link]

  • Formosa Publisher. (2024, June 15). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Retrieved from [Link]

  • Certified Laboratories. (2025, February 19). Analytical Method Validation: A Recipe for Accurate Results. Retrieved from [Link]

  • MDPI. (2022, May 12). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. Retrieved from [Link]

  • PubMed. (1998, March). HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart. Retrieved from [Link]

  • PubChem. (n.d.). N-(S)-alpha-Hydroxytetracosanoyl-C20-Phytosphingosine. Retrieved from [Link]

  • IEEE Xplore. (2002, December 15). Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography. Retrieved from [Link]

  • SpringerLink. (2012, April 14). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Retrieved from [Link]

  • ResearchGate. (2024, June 25). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Retrieved from [Link]

  • ACS Publications. (2024, June 25). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Retrieved from [Link]

  • PubMed. (1970, May). Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing phytosphingosine. Retrieved from [Link]

  • MDPI. (2025, March 11). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. Retrieved from [Link]

  • PubMed. (2005, March 15). FTIR spectroscopic studies of lipid dynamics in phytosphingosine ceramide models of the stratum corneum lipid matrix. Retrieved from [Link]

  • Pharmacognosy Journal. (2021, May 15). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. Retrieved from [Link]

  • PubMed. (2022, August 2). Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Phytosphingosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Phytosphingosine – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP0667853B1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.

Sources

Safety Operating Guide

N-Tetracosanoyl-phytosphingosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Compliance Profile

As researchers, we often treat lipids like N-Tetracosanoyl-phytosphingosine (Ceramide NP, CAS 100403-19-8) as benign "biologicals." While it is true that this molecule is bio-identical and generally lacks acute toxicity (GHS Unclassified), it presents specific logistical challenges in a laboratory setting due to its extreme lipophilicity and waxy physical state.

The Core Directive: Do not dispose of this substance down the drain. While not acutely toxic, long-chain ceramides are persistent in plumbing traps and can contribute to "fatberg" formations in municipal water systems. Furthermore, they are often solvated in organic media that are regulated.

Quick Reference Data:

Parameter Specification
Common Name Ceramide NP, Ceramide 3
Physical State White to off-white powder/waxy solid
Solubility Insoluble in water; Soluble in hot ethanol, chloroform/methanol
RCRA Status Non-regulated (unless contaminated with solvents)

| Aquatic Hazard | Potential long-lasting effects (H413); Prevent release to environment |[1][2][3][4]

Disposal Decision Logic

Effective disposal relies on the Matrix State —whether you are tossing the pure powder or a reaction mixture. The solvent system usually dictates the regulatory pathway, not the ceramide itself.

Visualizing the Workflow

The following diagram illustrates the decision-making process for segregating ceramide waste streams to ensure compliance and minimize disposal costs.

Disposal_Logic Start Waste Identification: N-Tetracosanoyl-phytosphingosine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pure Is it Pure? Solid->Pure Solvent Identify Solvent Liquid->Solvent SolidBin Solid Chemical Waste (Label: Non-Hazardous Lipid) Pure->SolidBin Bulk (>1g) Trash Standard Trash (ONLY if <1% residue) Pure->Trash Trace (<1%) Halo Halogenated Waste (e.g., Chloroform/MeOH) Solvent->Halo Contains Cl, Br, F NonHalo Non-Halogenated Waste (e.g., Ethanol, DMSO) Solvent->NonHalo No Halogens

Figure 1: Decision matrix for segregating Ceramide NP waste based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste (Bulk Powder & Spills)

Context: You have expired raw material or a benchtop spill.

The Mechanism: Ceramide NP is a fine, waxy dust. It is not a respiratory toxin, but it is a nuisance dust that can make surfaces dangerously slick.

  • PPE Requirement: Standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended only if creating significant dust clouds.

  • Collection:

    • Do not use water.[1][3][4][5] Water will bead off the waxy powder and spread the contamination.

    • Sweep/Scoop: Use a brush and dustpan for dry powder.

    • Solvent Wipe: If residue remains, use a paper towel dampened with Ethanol (70%+) or Isopropanol . The lipid is soluble in hot alcohols; cold alcohol will at least lift the waxy film.

  • Disposal:

    • Place collected solids and contaminated wipes into a clear plastic waste bag.

    • Tag as "Solid Chemical Waste: Ceramide NP."

    • Note: While technically non-hazardous, EHS best practices discourage putting white chemical powders in regular trash to avoid "unknown white powder" scares for custodial staff.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: You have dissolved the ceramide in Chloroform:Methanol (2:1) or DMSO for an assay.

The Mechanism: The hazard here is the solvent .[6] Ceramides are often dissolved in halogenated solvents (Chloroform, Dichloromethane) which carry strict EPA disposal regulations.

  • Segregation (Critical Step):

    • Halogenated Carboy (Red Tag): If your solvent contains Chloroform, Methylene Chloride, or Dichloromethane.

    • Non-Halogenated Carboy (Clear/Green Tag): If your solvent is Methanol, Ethanol, DMSO, or Acetone.

  • Precipitation Check:

    • Ceramide NP may precipitate out of solution as it cools or if mixed with incompatible waste streams (e.g., water).

    • Action: Do not pour high-concentration lipid solutions (>5%) directly into a waste drum if there is a risk of it solidifying and blocking the drum bung. Dilute with compatible solvent or dispose of the container itself as "Liquid in Solid" waste.

Protocol C: Empty Container Management (RCRA Compliance)

Context: You have an empty glass vial or plastic jar that contained the raw material.

The Mechanism: Under EPA 40 CFR 261.7, a container is "RCRA Empty" only if specific criteria are met.[7][8][9]

  • The "Triple Rinse" Rule:

    • Add a small volume of solvent (Ethanol or Methanol is sufficient) to the container (approx 10% volume).

    • Cap and shake vigorously to dissolve waxy residue.

    • Decant the rinsate into the appropriate Liquid Waste stream.

    • Repeat 3 times .

  • Defacing: Cross out the label using a bold marker.

  • Final Disposal: The triple-rinsed container can now be recycled (glass) or thrown in regular trash, depending on facility rules.

Scientific Causality & Troubleshooting

Why do we avoid drain disposal for a non-toxic lipid? N-Tetracosanoyl-phytosphingosine has a high melting point (~110°C) and extreme hydrophobicity. In the cold environment of laboratory plumbing (4°C - 20°C), it acts as a nucleation site for other hydrophobic debris. Even small amounts, over time, crystallize and bind with calcium salts (saponification) to form concrete-like blockages that require mechanical removal.

Troubleshooting "Sticky" Spills: If you spill a solution of Ceramide NP and the solvent evaporates, it leaves a hard, waxy plaque.

  • Ineffective: Water, soapy water (often fails to penetrate the crystal lattice).

  • Effective: Apply hot water to melt/soften (if surface allows), followed immediately by a surfactant or ethanol wipe.

References

  • Cayman Chemical. (2023). Safety Data Sheet: C24 Phytosphingosine (Ceramide NP).

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR 261.7 - Residues of hazardous waste in empty containers.[9]

  • PubChem. (2023). Compound Summary: N-tetracosanoylphytosphingosine.

  • Sigma-Aldrich. (2023). Ceramide 3 Safety Data Sheet.[3]

Sources

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